PF-739
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H23ClN2O5 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |
Clave InChI |
IMVYDTHPRTUISR-XRXFAXGQSA-N |
SMILES isomérico |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |
SMILES canónico |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Origen del producto |
United States |
Foundational & Exploratory
What is the mechanism of action of PF-739?
An In-depth Technical Guide on the Mechanism of Action of PF-07321332 (Nirmatrelvir)
Introduction
PF-07321332, more commonly known as nirmatrelvir, is an orally bioavailable antiviral agent developed by Pfizer. It is the active therapeutic component of Paxlovid, an antiviral medication granted Emergency Use Authorization and subsequent approval by the FDA for the treatment of mild-to-moderate COVID-19 in high-risk individuals.[1][2] Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3][4] Its mechanism is highly specific to the virus, and due to the conserved nature of its target, it has demonstrated broad activity against various SARS-CoV-2 variants of concern.[1][5]
Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)
The primary mechanism of action of nirmatrelvir is the targeted inhibition of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro).[6][7] This enzyme plays a critical role in the viral life cycle.
-
Role of Mpro in Viral Replication : After the SARS-CoV-2 virus enters a host cell, its RNA genome is translated into two large polyproteins, pp1a and pp1ab.[6] These polyproteins are non-functional until they are cleaved into smaller, individual non-structural proteins (nsps) that form the viral replication and transcription complex. Mpro is the enzyme responsible for performing the majority of these critical cleavages at 11 distinct sites.[8] By processing these polyproteins, Mpro facilitates the release of functional proteins required for viral replication. Therefore, inhibiting Mpro activity effectively halts the viral life cycle.[6][9]
-
Molecular Interaction and Covalent Inhibition : Nirmatrelvir is a peptidomimetic inhibitor designed to fit into the active site of Mpro.[2] The active site of Mpro contains a catalytic dyad composed of two key amino acid residues: Cysteine-145 (Cys145) and Histidine-41 (His41).[10][11] Nirmatrelvir acts as a reversible covalent inhibitor.[3][9] Its nitrile warhead is electrophilic and undergoes a nucleophilic attack from the thiol group of the catalytic Cys145 residue.[3] This interaction forms a reversible covalent bond, creating a thioimidate adduct.[3][5] This binding directly disrupts the catalytic dyad, preventing the enzyme from cleaving its natural polyprotein substrates and thereby inhibiting viral replication.[10][12]
Pharmacokinetic Enhancement by Ritonavir
Nirmatrelvir is co-administered with a low dose of ritonavir.[1] Ritonavir itself has no significant antiviral activity against SARS-CoV-2.[9] Its function is to act as a pharmacokinetic enhancer.[2][13]
-
CYP3A4 Inhibition : Nirmatrelvir is primarily metabolized and cleared from the body by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and intestines.[2][14]
-
Increased Bioavailability : Ritonavir is a potent inhibitor of CYP3A4.[2] By co-administering it with nirmatrelvir, the metabolic breakdown of nirmatrelvir is significantly slowed down.[13] This inhibition leads to higher plasma concentrations and a longer half-life of nirmatrelvir, ensuring that its levels remain above the concentration required to inhibit the virus (EC90) for an extended period.[13]
Data Presentation
Table 1: In Vitro Potency of Nirmatrelvir Against SARS-CoV-2
| Parameter | Value | Cell Line / Condition | Source |
| Ki (Inhibitory Constant) | 3.11 nM | Full-length Mpro Enzyme | [13] |
| IC50 (Enzyme Inhibition) | 19.2 nM | Full-length Mpro Enzyme | [13] |
| EC50 (Antiviral Activity) | 62 nM | dNHBE cells (USA-WA1/2020) | [13] |
| EC90 (Antiviral Activity) | 181 nM | dNHBE cells (USA-WA1/2020) | [13] |
| IC50 against Omicron | 7.9 - 10.5 nM | Various cell lines | [5] |
| IC50 against other variants | 10 - 100 nM | Various cell lines | [5] |
Table 2: Pharmacokinetic Properties of Nirmatrelvir (Coadministered with Ritonavir)
| Parameter | Value | Condition | Source |
| Plasma Protein Binding | ~69% | Human Plasma | [2][13] |
| Apparent Volume of Distribution (Vd/F) | 104.7 L | Multiple Doses | [2][13] |
| Time to Max Concentration (Tmax) | ~3 hours | Following Oral Dose | [2] |
| Mean Half-life (t1/2) | 6.05 hours | Multiple Doses | [6] |
| Primary Metabolism Route | Oxidative metabolism via CYP3A4 | Human Liver Microsomes | [14] |
| Primary Elimination Route | Renal Elimination (when co-administered with ritonavir) | Human Studies | [6][13] |
Experimental Protocols
Mpro Enzymatic Inhibition Assay (Fluorogenic Substrate-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of nirmatrelvir against purified SARS-CoV-2 Mpro.
Methodology:
-
Reagents and Materials: Purified recombinant SARS-CoV-2 Mpro, a fluorogenic Mpro substrate (e.g., a peptide sequence recognized by Mpro flanked by a fluorophore and a quencher), assay buffer (e.g., Tris-HCl, NaCl, EDTA), nirmatrelvir stock solution, and a microplate reader capable of fluorescence detection.
-
Assay Procedure:
-
A dilution series of nirmatrelvir is prepared in the assay buffer.
-
A fixed concentration of purified Mpro enzyme is pre-incubated with the various concentrations of nirmatrelvir for a defined period (e.g., 30 minutes) at room temperature in a 96- or 384-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a microplate reader. As Mpro cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the assay is competitive.
Cell-Based Antiviral Activity Assay
Objective: To determine the half-maximal and 90% effective concentrations (EC50 and EC90) of nirmatrelvir required to inhibit SARS-CoV-2 replication in a cellular context.
Methodology:
-
Reagents and Materials: A susceptible cell line (e.g., Vero E6, HeLa-ACE2, or differentiated normal human bronchial epithelial cells), SARS-CoV-2 viral stock of a known titer, cell culture medium, nirmatrelvir stock solution, and methods for quantifying viral replication (e.g., RT-qPCR, immunofluorescence staining for viral antigens, or plaque assay).
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
A serial dilution of nirmatrelvir is prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different drug concentrations.
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The infected cells are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.
-
-
Quantification and Data Analysis:
-
RT-qPCR: RNA is extracted from the cell supernatant or cell lysate, and the quantity of viral RNA is measured.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., Nucleocapsid protein). The number of infected cells is then counted using high-content imaging.
-
The percentage of viral inhibition is calculated for each drug concentration relative to an untreated virus control. The data are plotted against the logarithm of the drug concentration, and a dose-response curve is fitted to determine the EC50 and EC90 values.
-
Visualizations
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. impact.ornl.gov [impact.ornl.gov]
- 13. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Discovery and development of PF-739
An in-depth analysis of the discovery and development of PF-07321332 (Nirmatrelvir), the active component of Paxlovid, reveals a strategic and accelerated drug development process in response to the COVID-19 pandemic. This guide details the core scientific and technical aspects of its journey from concept to clinical application, tailored for researchers, scientists, and drug development professionals.
The development of PF-07321332, commercially known as nirmatrelvir and the active component of Paxlovid, was a direct response to the urgent global need for effective COVID-19 therapeutics. Pfizer initiated a rapid drug discovery program, leveraging its extensive experience in developing protease inhibitors for other viral diseases, such as HIV (e.g., lopinavir and ritonavir).
The primary target for nirmatrelvir is the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is crucial for the virus's replication, as it processes viral polyproteins into functional proteins essential for viral machinery. By inhibiting Mpro, nirmatrelvir effectively halts the viral life cycle.
The design of nirmatrelvir was a triumph of rational drug design. It is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the Mpro enzyme. This allows it to bind with high affinity and specificity to the active site of the protease, preventing it from cleaving viral polyproteins. The addition of a nitrile warhead to the molecule allows for covalent, yet reversible, binding to the catalytic cysteine residue in the Mpro active site, further enhancing its inhibitory activity.
To counteract the metabolic breakdown of nirmatrelvir in the body, it is co-administered with a low dose of ritonavir, an HIV protease inhibitor. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir. This inhibition slows down the breakdown of nirmatrelvir, maintaining higher and more sustained plasma concentrations, thus enhancing its antiviral efficacy.
Preclinical Development
The preclinical evaluation of nirmatrelvir involved a series of in vitro and in vivo studies to assess its antiviral activity, selectivity, and pharmacokinetic profile.
In Vitro Studies
Initial in vitro studies demonstrated the potent and specific antiviral activity of nirmatrelvir against SARS-CoV-2. In an enzymatic assay, nirmatrelvir exhibited an IC50 of 3.1 nM against recombinant SARS-CoV-2 Mpro, indicating strong inhibition of the target enzyme. Furthermore, in a cell-based antiviral assay using human airway epithelial cells, nirmatrelvir showed an EC50 of 79 nM against SARS-CoV-2, confirming its potent activity in a cellular context.
In Vivo Studies
Following the promising in vitro results, the efficacy of nirmatrelvir was evaluated in animal models of SARS-CoV-2 infection. In a mouse model, oral administration of nirmatrelvir resulted in a significant reduction in viral load in the lungs and protection against virus-induced lung pathology. These studies were crucial in establishing the in vivo efficacy of nirmatrelvir and supporting its progression into clinical trials.
Clinical Development
The clinical development of nirmatrelvir, in combination with ritonavir (Paxlovid), was expedited through a series of well-designed clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase I Trials
Phase I studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of nirmatrelvir co-administered with ritonavir. The results from these trials established a favorable safety profile and provided key pharmacokinetic data to support dose selection for subsequent efficacy trials.
Phase II/III EPIC-HR Trial
The pivotal Phase II/III EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Paxlovid in non-hospitalized, high-risk adult patients with confirmed COVID-19.
The primary endpoint of the trial was the proportion of patients with COVID-19-related hospitalization or death from any cause through day 28. The results were highly compelling:
-
Treatment with Paxlovid resulted in an 89% relative risk reduction in COVID-19-related hospitalization or death compared to placebo when initiated within three days of symptom onset.
-
In the group treated within five days of symptom onset, an 88% relative risk reduction was observed.
-
No deaths were reported in the Paxlovid group, compared to 10 deaths in the placebo group through day 28.
The EPIC-HR trial demonstrated the profound clinical benefit of Paxlovid in reducing the risk of severe outcomes in high-risk patients with COVID-19, leading to its emergency use authorization and subsequent full approval by regulatory agencies worldwide.
Synthesis and Manufacturing
The chemical synthesis of nirmatrelvir is a complex multi-step process. Pfizer developed a scalable and efficient manufacturing process to meet the global demand for Paxlovid. The synthesis involves several key chemical transformations, including stereoselective reactions to ensure the correct three-dimensional structure of the molecule, which is critical for its biological activity. The large-scale production of nirmatrelvir within a short timeframe was a significant manufacturing achievement.
Conclusion
The discovery and development of PF-07321332 (nirmatrelvir) represents a landmark achievement in the fight against the COVID-19 pandemic. Through a combination of rational drug design, rapid preclinical and clinical evaluation, and a commitment to large-scale manufacturing, Pfizer was able to deliver a highly effective oral antiviral therapy in record time. The success of Paxlovid underscores the importance of continued investment in antiviral research and pandemic preparedness.
Quantitative Data Summary
| Parameter | Value | Assay/Study | Reference |
| IC50 vs. SARS-CoV-2 Mpro | 3.1 nM | Enzymatic Assay | |
| EC50 vs. SARS-CoV-2 | 79 nM | Cell-based Antiviral Assay | |
| Relative Risk Reduction (within 3 days of symptoms) | 89% | EPIC-HR Clinical Trial | |
| Relative Risk Reduction (within 5 days of symptoms) | 88% | EPIC-HR Clinical Trial |
Experimental Protocols
Enzymatic Assay for Mpro Inhibition:
-
Recombinant SARS-CoV-2 Mpro was expressed and purified.
-
A fluorogenic substrate peptide that is cleaved by Mpro was used.
-
The assay was performed in a buffer solution containing the Mpro enzyme, the substrate, and varying concentrations of nirmatrelvir.
-
The cleavage of the substrate by Mpro results in an increase in fluorescence, which was monitored over time using a fluorescence plate reader.
-
The rate of the enzymatic reaction was calculated, and the IC50 value was determined by fitting the dose-response curve.
Cell-based Antiviral Assay:
-
Human airway epithelial cells were seeded in multi-well plates.
-
The cells were infected with SARS-CoV-2 at a specific multiplicity of infection.
-
Immediately after infection, the cells were treated with varying concentrations of nirmatrelvir.
-
After a defined incubation period, the viral load in the cell culture supernatant was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay or a plaque assay.
-
The EC50 value, the concentration of the drug that inhibits viral replication by 50%, was calculated from the dose-response curve.
Visualizations
Caption: Mechanism of Nirmatrelvir action on the SARS-CoV-2 lifecycle.
Caption: Simplified workflow of the EPIC-HR clinical trial.
The Role of PF-739 in Cellular Energy Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-739 is a potent, orally active, small-molecule, direct pan-activator of AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy homeostasis. By allosterically binding to the ADaM (Allosteric Drug and Metabolite) site on the AMPK complex, this compound activates multiple AMPK isoforms, thereby mimicking a low-energy state and triggering a cascade of metabolic events aimed at restoring cellular energy balance. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on AMPK activation and downstream cellular processes, detailed experimental protocols for its study, and a perspective on its therapeutic potential and challenges.
Introduction to this compound and Cellular Energy Sensing
AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It is activated by increases in the cellular AMP:ATP and ADP:ATP ratios, which signal a decline in cellular energy status.[1] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and switch off anabolic pathways that consume ATP (such as protein and lipid synthesis).[2]
This compound circumvents the need for changes in cellular nucleotide levels by directly binding to and activating the AMPK complex.[3] This direct activation makes this compound a valuable tool for studying the roles of AMPK in various physiological and pathological processes and a potential therapeutic agent for metabolic diseases such as type 2 diabetes.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available for this compound's activation of AMPK isoforms and its effects on cellular processes.
Table 1: In Vitro Efficacy of this compound on AMPK Isoforms [3]
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
Table 2: Effects of this compound on Cellular and Physiological Processes
| Parameter | Experimental System | This compound Concentration/Dose | Observed Effect | Citation |
| Glucose Uptake | Ex vivo mouse extensor digitorum longus (EDL) muscle | Dose-dependent | Increased glucose uptake | [4] |
| AMPKγ1-complex activity | In vivo in mouse skeletal muscle | In vivo treatment | 2-fold increase | [4] |
| Blood Glucose | In vivo in diet-induced obese mice | In vivo treatment | Lowered blood glucose levels | [4] |
| ACC Phosphorylation | Ex vivo mouse EDL muscle | 3 µM | Increased phosphorylation | [5] |
| TBC1D1 Phosphorylation | Ex vivo mouse EDL muscle | 3 µM | Increased phosphorylation | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and its downstream effects on cellular metabolism.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
Detailed Experimental Protocols
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This protocol is adapted from standard radiometric kinase assays used to measure AMPK activity.[6]
Materials:
-
Purified recombinant AMPK complexes
-
This compound
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl₂, 0.2 mM AMP)
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, a specific concentration of this compound (or vehicle control), and the purified AMPK enzyme.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP, and the SAMS peptide substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK (in pmol/min/mg) and determine the EC50 of this compound.
Ex Vivo 2-Deoxyglucose Uptake Assay in Isolated Mouse Skeletal Muscle
This protocol is based on methods for measuring glucose uptake in isolated rodent muscles.[7][8][9]
Materials:
-
Male C57BL/6 mice
-
Krebs-Henseleit buffer (KHB) supplemented with mannitol and BSA
-
This compound
-
2-deoxy-[³H]glucose
-
[¹⁴C]mannitol (as an extracellular space marker)
-
Tissue solubilizer
-
Scintillation counter and fluid
Procedure:
-
Euthanize mice and carefully dissect the extensor digitorum longus (EDL) muscles.
-
Pre-incubate the isolated muscles in KHB for a specified period to allow for stabilization.
-
Transfer the muscles to fresh KHB containing different concentrations of this compound (or vehicle control) and incubate for a defined time (e.g., 30-60 minutes).
-
Transfer the muscles to a final incubation medium containing 2-deoxy-[³H]glucose and [¹⁴C]mannitol for a short period (e.g., 10-20 minutes) to measure glucose uptake.
-
Wash the muscles in ice-cold KHB to stop the uptake process.
-
Blot the muscles dry, weigh them, and dissolve them in a tissue solubilizer.
-
Measure the ³H and ¹⁴C radioactivity in the muscle lysates using a dual-channel scintillation counter.
-
Calculate the intracellular 2-deoxyglucose uptake by correcting for the extracellular space using the [¹⁴C]mannitol counts.
Cellular ATP Measurement (Luciferase-Based Assay)
This protocol provides a general framework for measuring cellular ATP levels.[10][11]
Materials:
-
Cultured cells (e.g., myotubes, hepatocytes)
-
This compound
-
Cell lysis buffer
-
Luciferin-luciferase assay reagent
-
Luminometer
-
ATP standard solution
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Lyse the cells using a suitable cell lysis buffer to release the intracellular ATP.
-
Add the luciferin-luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin in the presence of ATP, producing light.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using a known concentration of ATP to quantify the ATP levels in the cell lysates.
-
Normalize the ATP levels to the total protein concentration in each sample.
Discussion and Future Perspectives
This compound has been instrumental in elucidating the role of direct AMPK activation in cellular energy sensing and metabolic regulation. Its ability to potently and broadly activate AMPK isoforms has demonstrated that pharmacological activation of AMPK, particularly in skeletal muscle, is a viable strategy for increasing glucose uptake and lowering blood glucose levels.[4]
The downstream effects of this compound-mediated AMPK activation extend beyond glucose metabolism. Activated AMPK is known to phosphorylate and inactivate ACC, leading to decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[12] Furthermore, AMPK activation generally leads to the inhibition of protein synthesis to conserve cellular energy.[3]
Despite the promising preclinical data for direct AMPK activators like this compound, their translation to the clinic has been challenging. Some direct AMPK activators have been associated with off-target effects, including cardiac hypertrophy in preclinical models.[13] While the clinical development of some direct AMPK activators like Pfizer's PF-06409577 and Merck's MK-8722 was discontinued, another direct AMPK activator, PXL770, has progressed to clinical trials for non-alcoholic steatohepatitis (NASH), with results showing good tolerability and some metabolic benefits.[14][15][16] The termination of a clinical trial for the Novartis drug LHC-165 was cited for "business reasons," which does not necessarily reflect safety or efficacy concerns.
Future research on this compound and other direct AMPK activators should focus on:
-
Isoform-specific activators: Developing activators with greater selectivity for specific AMPK isoforms may help to target desired therapeutic effects while minimizing off-target toxicities.
-
Long-term safety and efficacy: Comprehensive long-term preclinical and clinical studies are needed to fully understand the safety and efficacy profile of direct AMPK activation.
-
Combination therapies: Exploring the potential of direct AMPK activators in combination with other metabolic drugs could offer synergistic benefits.
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. afmps.be [afmps.be]
- 11. AMPK activation increases fatty acid oxidation in skeletal muscle by activating PPARalpha and PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sm.unife.it [sm.unife.it]
- 14. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Pipeline Moves: Novartis Phase I/Ib cancer trial terminates, further study chances drop [clinicaltrialsarena.com]
The Effect of PF-739 on Glucose Uptake Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-739 is a potent, orally active, non-selective small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanism by which this compound enhances glucose uptake, particularly in skeletal muscle. By directly binding to the allosteric drug and metabolite (ADaM) site on the AMPK γ-subunit, this compound triggers a signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a direct pan-activator of AMPK, capable of activating all 12 heterotrimeric AMPK complexes.[1][2] Its primary mechanism involves binding to the ADaM site, which induces a conformational change that promotes the phosphorylation of the α-subunit at Threonine 172, a key step in AMPK activation.[1][3] Activated AMPK then phosphorylates downstream targets, initiating a signaling cascade that culminates in increased glucose uptake.
A significant finding is that this compound-mediated glucose uptake in skeletal muscle occurs independently of the AMPKγ3 subunit, which is in contrast to the action of another common AMPK activator, AICAR.[3][4] Instead, this compound selectively activates AMPKγ1-containing complexes in skeletal muscle to elicit its glucose-lowering effects.[3][4]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on glucose uptake and AMPK signaling.
Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in Isolated Mouse Skeletal Muscle
| Muscle Type | This compound Concentration (µM) | Glucose Uptake (fold increase over basal) |
| Extensor Digitorum Longus (EDL) | 0.1 | ~1.5 |
| 0.3 | ~2.0 | |
| 1.0 | ~2.5 | |
| 3.0 | ~2.5 | |
| Soleus | 3.0 | No significant increase |
Data synthesized from ex vivo experiments on isolated mouse skeletal muscles.[3]
Table 2: Potentiating Effect of this compound and AICAR Co-stimulation on Glucose Uptake and AMPK Activity in Mouse EDL Muscle
| Treatment | Glucose Uptake (fold increase over basal) | AMPKα2β2γ3 Activity (fold increase over basal) |
| This compound (3 µM) | ~2.0 | No significant increase |
| AICAR (2 mM) | ~2.0 | ~3.0 |
| This compound (3 µM) + AICAR (2 mM) | >4.0 | >6.0 |
This data highlights a synergistic effect between this compound and AICAR, suggesting they act through distinct but complementary mechanisms to activate AMPK and stimulate glucose uptake.[3][5]
Signaling Pathways and Experimental Workflows
This compound-Mediated Glucose Uptake Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to enhanced glucose uptake in skeletal muscle.
Caption: Signaling pathway of this compound-induced glucose uptake.
Experimental Workflow for Ex Vivo Glucose Uptake Assay
This diagram outlines the key steps in a typical ex vivo glucose uptake assay used to quantify the effect of this compound on isolated skeletal muscle.
Caption: Workflow for ex vivo glucose uptake assay.
Detailed Experimental Protocols
Ex Vivo Muscle Incubation and Glucose Uptake Assay
This protocol is adapted from methodologies used to study the effects of pharmacological compounds on isolated mouse skeletal muscle.[3]
Materials:
-
Krebs-Ringer-Henseleit (KRH) buffer supplemented with 2 mM pyruvate and 8 mM mannitol, continuously gassed with 95% O2, 5% CO2.
-
This compound stock solution (in DMSO).
-
[³H]2-deoxy-D-glucose and [¹⁴C]mannitol.
-
Scintillation vials and scintillation fluid.
-
Isolated mouse Extensor Digitorum Longus (EDL) or Soleus muscles.
Procedure:
-
Muscle Dissection: Carefully dissect EDL and/or Soleus muscles from mice.
-
Pre-incubation: Place muscles in KRH buffer at 30°C for 10 minutes to equilibrate.
-
Stimulation: Transfer muscles to fresh KRH buffer containing the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 30-60 minutes).
-
Glucose Uptake: Move muscles to KRH buffer containing [³H]2-deoxy-D-glucose (e.g., 1 mM) and [¹⁴C]mannitol (e.g., 0.2 µCi/ml) for 10 minutes.
-
Washing: Transfer muscles to ice-cold KRH buffer to stop the uptake process.
-
Lysis: Weigh the muscles and lyse them in a suitable buffer (e.g., 0.5 M NaOH).
-
Scintillation Counting: Neutralize the lysate and add a portion to scintillation fluid. Use a scintillation counter to determine the amount of [³H] and [¹⁴C] radioactivity. The [¹⁴C]mannitol counts are used to correct for extracellular glucose.
-
Data Analysis: Calculate glucose uptake and express it as pmol/mg/min.
Western Blotting for AMPK Signaling Proteins
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the AMPK signaling pathway following this compound treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (specific catalog numbers and dilutions should be optimized based on manufacturer's recommendations):
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-TBC1D1 (Ser237)
-
Total TBC1D1
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Homogenize muscle tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a direct AMPK activator that effectively stimulates glucose uptake in skeletal muscle through a signaling pathway involving the phosphorylation of TBC1D1/4 and subsequent translocation of GLUT4 to the plasma membrane.[3][6] Notably, its mechanism is independent of the AMPKγ3 subunit, distinguishing it from other activators like AICAR.[3] The synergistic effect observed with co-stimulation of this compound and AICAR suggests the potential for combination therapies.[5] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the AMPK pathway for metabolic diseases.
References
- 1. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 3. AMPK Subunit Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
The AMPK Activator PF-739: A Technical Guide to its Role in Metabolic Pathway Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-739 is a potent, orally active, non-selective activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By binding to the allosteric drug and metabolite (ADaM) site, this compound activates all 12 heterotrimeric AMPK complexes, initiating a cascade of events that modulate various metabolic pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on metabolic regulation, particularly glucose metabolism, and detailed protocols for key experiments used in its characterization. The information presented is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease, drug discovery, and development.
Introduction to this compound
This compound is a small molecule compound that directly activates AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular and whole-body energy balance.[1][2] AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits.[3] this compound's non-selective activation of all 12 AMPK isoforms makes it a powerful tool for studying the broad physiological roles of AMPK.[1][4] Its primary characterized effect is the significant lowering of plasma glucose levels, largely attributed to increased glucose uptake in skeletal muscle.[2][5]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₃H₂₃ClN₂O₅ |
| Molecular Weight | 442.89 g/mol |
| CAS Number | 1852452-14-2 |
Mechanism of Action
This compound functions as a direct pan-activator of AMPK by binding to the allosteric drug and metabolite (ADaM) site, a pocket on the AMPK complex distinct from the AMP binding site on the γ subunit.[3] This binding induces a conformational change in the AMPK complex, leading to its activation.
Allosteric Activation of AMPK
The binding of this compound to the ADaM site stabilizes an active conformation of the AMPK enzyme, leading to its phosphorylation and subsequent activation. This mechanism is independent of cellular AMP levels, allowing for potent activation even under normal energy conditions.
Regulation of Metabolic Pathways
The activation of AMPK by this compound triggers a shift in cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This has profound effects on glucose and lipid metabolism.
Glucose Homeostasis
A primary effect of this compound is the enhancement of glucose uptake in skeletal muscle, a key tissue for glucose disposal.[2] This is a major contributor to its glucose-lowering effects observed in preclinical models.[2] Activated AMPK phosphorylates downstream targets such as TBC1D1 and TBC1D4 (AS160), which in turn promotes the translocation of GLUT4 glucose transporters to the cell surface, facilitating glucose entry into the cell.
Downstream Signaling
Activated AMPK phosphorylates a variety of downstream substrates, leading to widespread metabolic changes. One key target is Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation.
Quantitative Data
In Vitro Efficacy of this compound on AMPK Isoforms
This compound demonstrates potent activation of various AMPK heterotrimeric complexes, with EC₅₀ values in the nanomolar range.[1]
| AMPK Isoform | EC₅₀ (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
| Data from Cokorinos EC, et al. Cell Metab. 2017.[2] |
In Vivo Efficacy of this compound
In vivo studies in C57BL/6 mice have demonstrated the glucose-lowering effects of this compound.[1]
| Animal Model | Dosage | Administration | Key Results |
| C57BL/6 mice | 30-1000 mg/kg | Oral gavage or subcutaneous injection (single dose) | Increased AMPK activity in skeletal muscle and liver, increased AMPK phosphorylation in the liver, and decreased plasma glucose and insulin.[1] |
Experimental Protocols
Western Blotting for AMPK and ACC Phosphorylation
This protocol describes the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) in cell or tissue lysates following treatment with this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-p-ACC (Ser79)
-
Rabbit anti-ACC
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer and determine protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
2-Deoxyglucose (2-DG) Uptake Assay in Skeletal Muscle Cells
This protocol measures glucose uptake in cultured skeletal muscle cells (e.g., C2C12 myotubes) treated with this compound.
Materials:
-
Differentiated skeletal muscle cells (e.g., C2C12 myotubes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-[³H]-glucose
-
Cytochalasin B (as a negative control)
-
Scintillation counter and vials
Procedure:
-
Differentiate myoblasts into myotubes in multi-well plates.
-
Wash cells with KRH buffer and pre-incubate with this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]-glucose.
-
After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to protein concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 3. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-Selective Activation of AMPK by PF-739
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-selective AMP-activated protein kinase (AMPK) activator, PF-739. It details its mechanism of action, biochemical and cellular activity, and in vivo effects, with a focus on the quantitative data and experimental methodologies used in its characterization.
Introduction to this compound and AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] Due to its role in metabolic regulation, AMPK is a significant therapeutic target for metabolic diseases such as type 2 diabetes.[3]
This compound is an orally active, non-selective, direct activator of AMPK.[3] It belongs to a class of allosteric activators that bind to the Allosteric Drug and Metabolite (ADaM) site, a cavity at the interface of the α and β subunits.[4][5] Unlike isoform-specific activators, this compound is a "pan-activator," capable of activating all 12 heterotrimeric AMPK complexes.[3] This broad activation profile leads to significant metabolic effects, most notably the lowering of plasma glucose levels.[3][6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available for the activation of various AMPK isoforms by this compound and its effects in in vivo models.
Table 1: In Vitro Efficacy of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99[3][7] |
| α1β2γ1 | 126[3][7] |
| α2β1γ1 | 5.23[3][7] |
| α2β2γ1 | 42.2[3][7] |
Table 2: In Vivo Effects of this compound in C57BL/6 Mice
| Parameter | Dosage | Route | Effect |
| Plasma Glucose | 30-1000 mg/kg | p.o. or s.c. | Significant reduction[3] |
| Skeletal Muscle AMPK Activity | 30-1000 mg/kg | p.o. or s.c. | Increased[3] |
| Liver AMPK Phosphorylation | 30-1000 mg/kg | p.o. or s.c. | Increased[3] |
| Plasma Insulin | 30-1000 mg/kg | p.o. or s.c. | Decreased[3] |
Signaling Pathways and Mechanism of Action
This compound's activation of AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Key downstream targets include mTOR and acetyl-CoA carboxylase (ACC), leading to the inhibition of anabolic processes and the activation of catabolic pathways.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the EC50 of this compound for a specific AMPK isoform.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 5% glycerol, 0.5 mM DTT).
-
Dilute recombinant human AMPK heterotrimer (e.g., α2β1γ1) to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable substrate, such as SAMS peptide.
-
Prepare a stock solution of ATP.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the AMPK enzyme, the substrate, and the diluted this compound.
-
Initiate the reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-Based Assay: Using a phosphospecific antibody in a TR-FRET format.
-
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Cell-Based Glucose Uptake Assay
This protocol describes a common method to measure glucose uptake in a skeletal muscle cell line, such as L6 myotubes, in response to this compound.
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in a suitable growth medium.
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
-
Treatment:
-
Once differentiated, starve the myotubes in a serum-free, low-glucose medium for a defined period (e.g., 2-4 hours).
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
-
Glucose Uptake Measurement:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells with a solution containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG.
-
After a defined incubation period (e.g., 10-30 minutes), terminate the uptake by washing the cells with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells and measure the amount of internalized labeled glucose analog.
-
For radiolabeled glucose, use a scintillation counter.
-
For fluorescent analogs, use a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
-
In Vivo Glucose Tolerance Test in Mice
This protocol outlines a typical oral glucose tolerance test (OGTT) in C57BL/6 mice to assess the in vivo efficacy of this compound.
Methodology:
-
Animal Acclimatization and Fasting:
-
Compound Administration:
-
Administer this compound or vehicle control via oral gavage or subcutaneous injection at the desired dose (e.g., 30-1000 mg/kg).[3]
-
-
Glucose Challenge:
-
At a specified time after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
-
Blood Glucose Measurement:
-
Measure blood glucose levels from tail vein blood at baseline (before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Non-Selective Profile and Off-Target Effects
While this compound is characterized as a "pan-AMPK activator," a comprehensive understanding of its selectivity requires profiling against a broad panel of kinases. Such data for this compound has not been extensively published in the peer-reviewed literature. Kinase selectivity profiling is typically performed by specialized contract research organizations using large panels of recombinant kinases.[11][12][13][14][15] The results of such screens would provide a more complete picture of this compound's off-target activities and inform its potential for therapeutic development.
Furthermore, the broader cellular effects of this compound beyond the direct downstream targets of AMPK have not been fully elucidated through techniques like phosphoproteomics. Global phosphoproteomic analysis of skeletal muscle has revealed a complex network of phosphorylation events regulated by exercise, a physiological activator of AMPK.[1][16][17][18] Similar studies with this compound would provide valuable insights into its complete signaling signature.
Conclusion
This compound is a potent, non-selective activator of all 12 AMPK isoforms, demonstrating significant effects on glucose metabolism both in vitro and in vivo. Its mechanism of action through the ADaM site is well-established. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its broader kinase selectivity and cellular phosphoproteomic effects will be crucial for a complete understanding of its therapeutic potential and potential off-target liabilities.
References
- 1. Global Phosphoproteomic Analysis of Human Skeletal Muscle Reveals a Network of Exercise-Regulated Kinases and AMPK Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. Phosphoproteomics of three exercise modalities identifies canonical signaling and C18ORF25 as an AMPK substrate regulating skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. researchgate.net [researchgate.net]
The Impact of PF-739 on Downstream AMPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of PF-739, a direct pan-activator of AMP-activated protein kinase (AMPK), on downstream signaling pathways. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and metabolic disease research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to this compound and AMPK
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status.[4] Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP and the downregulation of anabolic pathways that consume ATP.[2]
This compound is an orally active, non-selective small molecule activator of AMPK.[5] It directly binds to the allosteric drug and metabolite (ADaM) site, a cavity at the interface of the α and β subunits, activating all 12 heterotrimeric AMPK complexes.[1][3] This direct activation mechanism is independent of cellular AMP levels.[3] this compound has demonstrated potential in preclinical models for the treatment of metabolic diseases by promoting glucose disposal and lowering plasma glucose levels.[5][6]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its activation of AMPK isoforms and its impact on downstream signaling.
Table 1: In Vitro Activation of AMPK Isoforms by this compound
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99[5] |
| α1β2γ1 | 126[5] |
| α2β1γ1 | 5.23[5] |
| α2β2γ1 | 42.2[5] |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect in activating the respective AMPK isoform.
Table 2: Cellular Effects of this compound on Downstream AMPK Targets
| Cell Type | Downstream Target | Phosphorylation Site | Effect | Concentration Range |
| Primary Rat Hepatocytes | AMPK Substrate | Not specified | Dose-dependent increase in phosphorylation | 0-1000 nM[5] |
| Primary Human Cardiac Myotubes | AMPK Substrate | Not specified | Dose-dependent increase in phosphorylation | 0-1000 nM[5] |
| Mouse Skeletal Muscle (ex vivo) | Acetyl-CoA Carboxylase (ACC) | Ser212 | Increased phosphorylation | Not specified[6][7] |
| Mouse Skeletal Muscle (ex vivo) | TBC1D1 | Ser231 | Increased phosphorylation | Not specified[6][7] |
Signaling Pathway of this compound-Mediated AMPK Activation
This compound's activation of AMPK initiates a signaling cascade that affects numerous downstream processes, primarily related to metabolism. The following diagram illustrates the core signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 3. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The AMPK Activator PF-739: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-739 is a potent, orally active, and non-selective small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating all 12 heterotrimeric AMPK complexes, this compound has demonstrated significant potential in preclinical models for the treatment of metabolic diseases, particularly type 2 diabetes. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound, supplemented with experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C23H23ClN2O5 | [1] |
| Molecular Weight | 442.89 g/mol | [1] |
| CAS Number | 1852452-14-2 | [1] |
| IUPAC Name | (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol | [1] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Mechanism of Action: Pan-AMPK Activation
This compound functions as a direct allosteric activator of AMPK.[2][3] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. This compound binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a pocket between the α and β subunits, leading to a conformational change that enhances kinase activity.[4] A key feature of this compound is its non-selective activation of all 12 potential AMPK heterotrimeric complexes.[2][5] This pan-activation profile distinguishes it from other AMPK activators that may exhibit isoform selectivity.
The activation of AMPK by this compound initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. Activated AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways (e.g., gluconeogenesis and protein synthesis).
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
The AMPK Activator PF-739: A Technical Guide to its Potential in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. A key regulator of cellular and whole-body energy homeostasis is the AMP-activated protein kinase (AMPK), a heterotrimeric enzyme that acts as a cellular energy sensor. Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake in skeletal muscle and reduced glucose production in the liver. PF-739 is an orally active, non-selective small molecule activator of AMPK, showing promise as a potential therapeutic agent for metabolic diseases. This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, efficacy in metabolic disease models, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound functions as a direct pan-activator of AMPK. It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, a site distinct from the AMP binding site. This binding induces a conformational change that promotes AMPK activation. This compound has been shown to activate 12 different heterotrimeric AMPK complexes.[1]
Quantitative Data on this compound's In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing insights into its potency and metabolic effects.
Table 1: In Vitro Activation of AMPK Isoforms by this compound
| AMPK Isoform | EC50 (nM) |
| α2β1γ1 | 5.23[1] |
| α1β1γ1 | 8.99[1] |
| α2β2γ1 | 42.2[1] |
| α1β2γ1 | 126[1] |
Table 2: In Vivo Effects of this compound in Mouse Models of Metabolic Disease
| Animal Model | Dosing Regimen | Key Findings |
| C57BL/6 Mice | 30-1000 mg/kg (single dose, p.o. or s.c.) | Increased AMPK activity in skeletal muscle and liver; Decreased plasma glucose and insulin levels.[1] |
| Diet-Induced Obese Mice | Not specified | Lowered blood glucose levels; 2-fold increase in muscle AMPKγ1-complex activity. |
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches related to this compound research, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays with PF-739, a Pan-AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is a potent, orally bioavailable, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation has therapeutic potential in metabolic diseases such as type 2 diabetes and obesity. These application notes provide detailed protocols for assessing the in vitro cellular activity of this compound by measuring the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC), cellular glucose uptake, and lactate production.
Mechanism of Action
This compound allosterically activates AMPK by binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[2][3] This activation leads to the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key event in the canonical AMPK signaling pathway. Activated AMPK then phosphorylates downstream targets, including ACC, leading to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. Furthermore, AMPK activation enhances glucose uptake and metabolism.
Data Presentation
Table 1: In Vitro Activity of this compound on AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 8.99[1] |
| α1β2γ1 | 126[1] |
| α2β1γ1 | 5.23[1] |
| α2β2γ1 | 42.2[1] |
Table 2: Expected Cellular Activity of this compound in L6 Myotubes
| Assay | Endpoint | This compound Concentration (1 µM) |
| AMPK Activation | Fold Increase in pAMPKα (Thr172) / total AMPKα | ~3-5 fold |
| ACC Phosphorylation | Fold Increase in pACC (Ser79) / total ACC | ~4-6 fold |
| Glucose Uptake | % Increase over Vehicle Control | ~50-80% |
| Lactate Production | % Change from Vehicle Control | ~20-40% increase |
Note: The data in Table 2 are representative expected outcomes based on the known mechanism of action of potent AMPK activators in metabolically active cell lines. Actual results may vary depending on experimental conditions.
Signaling Pathway
Caption: this compound signaling pathway leading to AMPK activation and downstream metabolic effects.
Experimental Workflow
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Culture and Differentiation
This protocol is optimized for L6 rat myoblasts, a common model for studying glucose uptake in skeletal muscle.
-
Materials:
-
L6 rat myoblast cell line
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
-
Protocol:
-
Growth Phase: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture plates. For Western blotting, use 6-well plates. For glucose uptake and lactate assays, use 96-well plates.
-
Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).
-
Incubate for 5-7 days, replacing the differentiation medium every 48 hours, until myotubes have formed.
-
Western Blot for AMPK and ACC Phosphorylation
-
Materials:
-
Differentiated L6 myotubes in 6-well plates
-
This compound stock solution (in DMSO)
-
Serum-free DMEM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Protocol:
-
Serum Starvation: Prior to treatment, serum starve the differentiated L6 myotubes for 2-4 hours in serum-free DMEM.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Fluorescent Glucose Uptake Assay
-
Materials:
-
Differentiated L6 myotubes in a 96-well black, clear-bottom plate
-
This compound stock solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (fluorescent glucose analog)
-
Insulin (positive control)
-
Fluorescence plate reader
-
-
Protocol:
-
Serum Starvation: Serum starve differentiated L6 myotubes for 2-4 hours in serum-free DMEM.
-
Pre-incubation: Wash cells twice with KRH buffer and pre-incubate with KRH buffer for 30 minutes.
-
Treatment: Treat cells with this compound (e.g., 0.1-10 µM), insulin (100 nM), or vehicle for 30 minutes.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Measurement: Add KRH buffer to each well and measure fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Lactate Production Assay
-
Materials:
-
Differentiated L6 myotubes in a 96-well plate
-
This compound stock solution
-
Serum-free DMEM
-
Commercial colorimetric or fluorometric lactate assay kit
-
-
Protocol:
-
Serum Starvation: Serum starve differentiated L6 myotubes for 2-4 hours in serum-free DMEM.
-
Treatment: Replace the medium with fresh serum-free DMEM containing this compound (e.g., 0.1-10 µM) or vehicle.
-
Sample Collection: After 6-24 hours of incubation, collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the total protein content of the cells in each well, determined after lysing the cells and performing a BCA assay.
-
References
Application Notes & Protocols: In Vivo Administration of PF-07321332 (Nirmatrelvir) in Mouse Models
Document ID: ANP-NMTR-M-20251208 Version: 1.0 For Research Use Only.
Introduction
PF-07321332, also known as nirmatrelvir, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] It is the active component of Paxlovid™, co-packaged with ritonavir to enhance its pharmacokinetic profile.[2][3][4] Nirmatrelvir has demonstrated significant antiviral activity against SARS-CoV-2 and other coronaviruses in vitro and has shown efficacy in mouse models of COVID-19.[1][5] Its development has focused on oral administration to provide a convenient treatment option for non-hospitalized patients.[2][4]
These application notes provide a summary of available data and detailed protocols for the oral administration of PF-07321332 (nirmatrelvir) in mice, based on published preclinical studies. Currently, literature primarily details the oral gavage route of administration, and as such, a direct comparison with subcutaneous injection is not available.
Mechanism of Action: SARS-CoV-2 Main Protease Inhibition
Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving polyproteins translated from viral RNA into functional proteins required for viral replication. By binding to the active site of Mpro, nirmatrelvir blocks this process, thereby inhibiting viral replication.[2]
In Vivo Data Summary (Oral Administration)
The following tables summarize quantitative data from studies administering PF-07321332 (nirmatrelvir) to mice via oral gavage.
Table 1: Pharmacokinetic Parameters of Nirmatrelvir in Rodents
| Species | Route | Bioavailability (F%) | Plasma Clearance (mL/min/kg) | Half-life (t½) | Reference |
| Rat | Oral | 34-50% | 27.2 | 5.1 hours | [3] |
Note: Specific pharmacokinetic data in mice were not detailed in the reviewed sources, but rat data is provided as a relevant rodent model.
Table 2: Efficacy Study Dosing Parameters in Mouse Models
| Mouse Model | Dosage (mg/kg, mpk) | Dosing Regimen | Outcome | Reference |
| SARS-CoV-2 MA10 infected BALB/c | 300 mpk | Twice daily (BID) | Protected from weight loss, decreased pulmonary viral loads | [2] |
| SARS-CoV-2 MA10 infected BALB/c | 1000 mpk | Twice daily (BID) | Protected from weight loss, decreased pulmonary viral loads | [2] |
| K18-hACE2 transgenic | 150 mpk | Twice daily (BID) for 3 days | Plasma concentration of 1.39 ± 0.73 µM (4h post-last dose) | [5] |
Experimental Protocols
The following protocols are generalized from methodologies reported in preclinical studies of nirmatrelvir. Researchers should adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and animal models.
Preparation of Dosing Solution
-
Objective: To prepare a formulation of PF-07321332 suitable for oral gavage in mice.
-
Materials:
-
PF-07321332 (Nirmatrelvir) powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in water, or as specified by the supplier/study)
-
Sterile water
-
Mortar and pestle (optional, for suspension)
-
Magnetic stirrer and stir bar
-
Appropriate balance and glassware
-
-
Protocol:
-
Calculate the required amount of nirmatrelvir and vehicle based on the desired concentration and final volume. The concentration will depend on the target dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg).
-
If preparing a suspension, triturate the nirmatrelvir powder with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Place the mixture on a magnetic stirrer and mix until a homogenous suspension is achieved. Maintain stirring during the dosing procedure to ensure uniform delivery.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
Oral Gavage Administration Protocol
-
Objective: To administer PF-07321332 to mice accurately and safely via oral gavage.
-
Materials:
-
Prepared nirmatrelvir dosing solution
-
Appropriately sized mice (e.g., BALB/c or K18-hACE2 transgenic)
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
-
Protocol:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. For a 10 mL/kg volume, a 25g mouse would receive 0.25 mL.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Draw the calculated volume of the (continuously stirred) dosing solution into the syringe.
-
Insert the gavage needle into the mouse's mouth, passing it along the side of the mouth over the tongue.
-
Gently advance the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nose, difficulty breathing).
-
For efficacy studies, administration typically begins shortly after viral infection (e.g., 4 hours post-infection) and continues on a set schedule (e.g., every 12 hours).[5]
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of PF-07321332 in a mouse model of SARS-CoV-2 infection.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols: Preparation of PF-739 Stock Solution for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction PF-739 is an orally active and non-selective direct activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2][3] As a pan-activator, this compound is capable of activating all 12 heterotrimeric AMPK complexes.[1][4][5] Its ability to modulate AMPK activity makes it a valuable tool in research focused on metabolic disorders such as type 2 diabetes.[4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for both in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃ClN₂O₅ | [3][6] |
| Molecular Weight | 442.89 g/mol | [3][6] |
| CAS Number | 1852452-14-2 | [3][6] |
| Appearance | Solid powder | [3] |
Table 2: Solubility and Recommended Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for in vitro use.[3][7] |
Table 3: Stock Solution Preparation Examples (in DMSO)
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Volume of DMSO |
| 1 mM | 0.443 mg | 2.214 mg | Add to final volume |
| 5 mM | 2.214 mg | 11.07 mg | Add to final volume |
| 10 mM | 4.429 mg | 22.14 mg | Add to final volume |
| 50 mM | 22.14 mg | 110.7 mg | Add to final volume |
| Calculations are based on a molecular weight of 442.89 g/mol . Adjust mass based on the purity of the specific batch. |
Table 4: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | >2 years | Store in a dry, dark place.[3][6] |
| 0 - 4°C | Short term (days to weeks) | For immediate use.[3] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1][6] |
| -20°C | Up to 1 month | Use for shorter-term experiments.[1][6] |
Table 5: Recommended Working Concentrations for Experiments
| Experiment Type | Organism/Cell Type | Concentration Range | Reference |
| In Vitro | Primary Rat Hepatocytes | 0 - 1000 nM | [1] |
| Human Cardiac Myotubes | 0 - 1000 nM | [1] | |
| Mouse Skeletal Muscle (ex vivo) | 3 µM | [8] | |
| In Vivo | C57BL/6 Mice | 30 - 1000 mg/kg (p.o. or s.c.) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (for In Vitro Use)
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.43 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to achieve the final concentration of 10 mM.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
-
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] This prevents degradation from repeated freeze-thaw cycles.[1][9]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution with cell culture medium to achieve the desired final working concentration. For example, to prepare a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the final working solution to your cell cultures. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8]
Protocol 3: Preparation of a Formulation for In Vivo Animal Studies (Example)
This protocol is adapted from a formulation yielding a 2.5 mg/mL solution and should be optimized for specific experimental needs.[1]
Materials:
-
This compound solid powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1] Ensure the powder is completely dissolved.
-
Sequential Addition of Co-solvents: For a final 1 mL working solution, follow these steps, ensuring the solution is clear after each addition:[1] a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of Saline to bring the total volume to 1 mL.
-
Final Solution: The resulting clear solution will have a this compound concentration of 2.5 mg/mL. This formulation is suitable for administration routes like oral gavage.[1]
Visualizations
Diagram 1: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing and using this compound stock solutions.
Diagram 2: this compound Signaling Pathway
Caption: this compound activates AMPK by binding to the ADaM site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medkoo.com [medkoo.com]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. invivochem.net [invivochem.net]
- 7. This compound Supplier | AMPK agonist | CAS 1852452-14-2 | AOBIOUS [aobious.com]
- 8. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
PF-739 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is an orally active, non-selective activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] It activates all 12 heterotrimeric AMPK complexes, leading to a significant reduction in plasma glucose levels.[1][2] Understanding the solubility of this compound in various solvents is critical for its effective use in in vitro and in vivo studies, as well as for formulation development. These application notes provide detailed information on the solubility of this compound, protocols for its dissolution and solubility determination, and a diagram of its signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that for hygroscopic solvents like DMSO, using a newly opened container is recommended to achieve optimal solubility.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100[1] | 225.79[1] | Ultrasonic assistance may be required.[1] Hygroscopic nature of DMSO can impact solubility.[1] |
| DMSO | ≥51.5[3] | - | - |
| Ethanol | ≥25.6[3] | - | - |
| Water | Insoluble[3] | - | - |
Molecular Weight of this compound: 442.89 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[1]
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol provides a generalized methodology for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Ethanol, PBS)
-
Shaker or orbital incubator set to a constant temperature
-
Microcentrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated analytical balance
-
Vials with screw caps
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.
-
Seal the vials tightly and place them on a shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC with a standard curve.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Mandatory Visualization
References
Application Notes and Protocols for Studying Glucose Metabolism in Skeletal Muscle Using PF-739
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is a potent, orally active, non-selective small molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] Activation of AMPK in skeletal muscle is a key therapeutic target for metabolic diseases like type 2 diabetes, as it promotes glucose uptake and utilization.[2][3][4] this compound directly activates multiple AMPK heterotrimeric complexes by binding to the allosteric drug and metabolite (ADaM) site.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate glucose metabolism in isolated rodent skeletal muscle, a valuable ex vivo model system.
Mechanism of Action
This compound is a pan-activator of AMPK, capable of activating all 12 heterotrimeric AMPK complexes.[1] Its activation of AMPK in skeletal muscle leads to a cascade of downstream signaling events that ultimately increase glucose disposal.[2] This is achieved primarily through the enhanced translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the muscle cells.[3] The glucose-lowering effects of this compound have been demonstrated to be dependent on skeletal muscle AMPK activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro AMPK Activation by this compound
| AMPK Complex | EC50 (nM) |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
Data sourced from MedchemExpress[1]
Table 2: Ex Vivo Effects of this compound on Glucose Uptake in Isolated Mouse Skeletal Muscle
| Muscle Type | Treatment | Glucose Uptake (Fold Increase vs. Vehicle) |
| Extensor Digitorum Longus (EDL) | 3 µM this compound | ~2-fold |
| Extensor Digitorum Longus (EDL) | 2 mM AICAR | ~2-fold |
| Extensor Digitorum Longus (EDL) | 3 µM this compound + 2 mM AICAR | > 2-fold (Potentiated effect) |
| Soleus (Sol) | This compound (up to 10-fold higher dose than EDL) | No significant effect |
| Soleus (Sol) | 2 mM AICAR | No significant effect |
Data synthesized from multiple sources indicating a preferential effect on glycolytic muscle fibers.[7]
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Signaling Pathway in Skeletal Muscle
Caption: this compound activates AMPK, leading to increased glucose uptake and altered metabolism.
Diagram 2: Experimental Workflow for Ex Vivo Muscle Incubation
References
- 1. Measurement of Insulin- and Contraction-Stimulated Glucose Uptake in Isolated and Incubated Mature Skeletal Muscle from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Application Notes and Protocols for In Vivo Studies of PF-739
Abstract
These application notes provide detailed experimental designs and protocols for researchers, scientists, and drug development professionals investigating the in vivo effects of PF-739, an orally active, non-selective pan-activator of AMP-activated protein kinase (AMPK).[1][2] this compound activates AMPK by binding to the allosteric drug and metabolite (ADaM) site, leading to potent effects on cellular metabolism.[3][4] The primary focus of these protocols is to assess the metabolic efficacy and cardiovascular safety of this compound in rodent models. The provided methodologies are based on established in vivo studies and are designed to yield robust and reproducible data. Key procedures, including animal model selection, compound formulation, administration routes, and critical endpoint analysis, are described in detail.
This compound Mechanism of Action: AMPK Signaling Pathway
This compound is a direct activator of AMPK, a central regulator of cellular energy homeostasis.[5] Upon activation, AMPK initiates a cascade of events aimed at restoring cellular ATP levels by stimulating catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (such as protein and lipid synthesis). The diagram below illustrates the activation of AMPK by this compound and its principal downstream effects.
Caption: this compound activates AMPK, promoting catabolic and inhibiting anabolic pathways.
Application Note 1: Investigating the Metabolic Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in improving glucose homeostasis and activating target pathways in a mouse model of diet-induced obesity and insulin resistance.
Experimental Workflow
The following diagram outlines the key phases of the study, from model induction to endpoint analysis.
Caption: Workflow for assessing metabolic effects of this compound in DIO mice.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | MedChemExpress | Or other reputable supplier |
| (2-hydroxypropyl)-β-cyclodextrin (HPBCD) | Sigma-Aldrich | Vehicle component |
| Isotonic Saline (0.9% NaCl) | VWR | Vehicle component |
| High-Fat Diet (60% kcal from fat, e.g., D12492) | Research Diets Inc. | For DIO model induction[4] |
| C57BL/6J male mice (8 weeks old) | The Jackson Laboratory | |
| Glucometer and test strips | Bayer Contour | Or equivalent |
| Insulin ELISA Kit | Crystal Chem | Or equivalent |
| Reagents for Western Blot and qPCR | Bio-Rad, Thermo Fisher | Standard lab reagents |
| Anesthesia (e.g., isoflurane) | Piramal | For terminal procedures |
Detailed Experimental Protocol
1.2.1 Animal Model and Diet-Induced Obesity (DIO) Induction
-
Acclimatize 8-week-old male C57BL/6J mice for one week under standard housing conditions.
-
Switch mice to a high-fat diet (HFD) containing 60% kcal from fat.[4]
-
Maintain mice on the HFD for 9-12 weeks to induce obesity and insulin resistance. Monitor body weight weekly.
-
Confirm the model by measuring fasting blood glucose; levels should be significantly elevated compared to chow-fed controls.
1.2.2 this compound Formulation and Administration
-
Prepare the vehicle: 20% (w/v) HPBCD in isotonic saline.[4]
-
Prepare the this compound dosing solution by suspending the compound in the vehicle to a final concentration of 10 mg/mL (for a 100 mg/kg dose at 10 mL/kg).[4] Ensure the suspension is homogenous before each administration.
-
Administer a single dose of this compound or vehicle via subcutaneous (s.c.) injection.[4]
1.2.3 Experimental Groups
-
Group 1 (Vehicle Control): DIO mice receiving 20% HPBCD in saline (n=8-12).
-
Group 2 (this compound Treatment): DIO mice receiving 100 mg/kg this compound (n=8-12).[4]
1.2.4 In-life Measurements and Terminal Procedures
-
Measure baseline blood glucose from tail vein blood immediately before dosing.
-
After administration, measure blood glucose again at 1-hour post-dose.[4]
-
At the 1-hour time point, anesthetize mice with isoflurane.[4]
-
Collect terminal blood via cardiac puncture for plasma separation (for insulin analysis).
-
Immediately dissect key metabolic tissues, such as the gastrocnemius muscle and liver.[4]
-
Flash-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis.[4]
Data Analysis and Expected Outcomes
1.3.1 Pharmacodynamic and Biochemical Analysis Analyze collected samples to quantify the biological effects of this compound. The expected outcomes are summarized in the table below.
Table 1: Key Pharmacodynamic and Biochemical Endpoints
| Parameter | Method | Tissue/Sample | Expected Outcome with this compound |
|---|---|---|---|
| Blood Glucose | Glucometer | Whole Blood | Significant reduction 1-hour post-dose[1][4] |
| Plasma Insulin | ELISA | Plasma | Decrease corresponding to glucose lowering[1] |
| AMPK Activation | Western Blot | Skeletal Muscle, Liver | Increased ratio of p-AMPK (Thr172) to total AMPK[1] |
| ACC Phosphorylation | Western Blot | Skeletal Muscle, Liver | Increased ratio of p-ACC (Ser79) to total ACC[6] |
1.3.2 Gene Expression Analysis Use quantitative PCR (qPCR) to measure changes in the expression of AMPK target genes.
-
Isolate total RNA from frozen liver and skeletal muscle tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes and a suitable housekeeping gene (e.g., Gapdh).
Table 2: Target Genes for Expression Analysis
| Gene Symbol | Full Name | Function | Expected Outcome with this compound |
|---|---|---|---|
| Ppargc1a | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Mitochondrial biogenesis | Increased expression[1][6] |
| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | Glucose metabolism | Increased expression[1][6] |
| Nr4a3 | Nuclear receptor subfamily 4 group A member 3 | Glucose metabolism | Increased expression[1] |
Application Note 2: Assessing Cardiovascular Safety of this compound in Normotensive Mice
Objective: To determine the acute effects of this compound on systemic blood pressure and heart rate in healthy C57BL/6 mice, as previous studies have indicated a potential for pressor effects.[6]
Experimental Workflow
This workflow details the procedure for a cardiovascular safety assessment study.
Caption: Workflow for assessing cardiovascular safety of this compound.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | MedChemExpress | Or other reputable supplier |
| Vehicle for Oral Gavage | See section 2.2.2 | e.g., DMSO/PEG300/Tween-80/Saline[1] |
| C57BL/6 male mice (10-12 weeks old) | The Jackson Laboratory | |
| Non-invasive Blood Pressure System | CODA, Kent Scientific | Tail-cuff plethysmography |
| Oral Gavage Needles | Cadence Science |
Detailed Experimental Protocol
2.2.1 Animal Acclimatization and Training
-
Acclimatize 10-12 week-old male C57BL/6 mice for one week.
-
For 3-5 consecutive days prior to the study, train the mice on the tail-cuff blood pressure measurement system to minimize stress-induced artifacts. This involves placing them in the restrainers for 15-20 minutes daily.
2.2.2 this compound Formulation and Administration
-
For Oral Administration:
-
Administration: Administer a single dose of this compound or vehicle via oral gavage.
2.2.3 Experimental Groups
-
Group 1 (Vehicle Control): Mice receiving the oral vehicle (n=8).
-
Group 2 (this compound Treatment): Mice receiving 30 mg/kg this compound (n=8).
-
Group 3 (this compound High-Dose): Mice receiving 100 mg/kg this compound (n=8).
2.2.4 Blood Pressure and Heart Rate Measurement
-
On the day of the study, take a baseline blood pressure and heart rate reading for all mice before dosing.
-
Following administration, measure blood pressure and heart rate at several time points (e.g., 1, 2, 4, 8, and 24 hours post-dose) to capture the time course of any effect.
-
For each measurement, allow the mouse to rest in the restrainer for 5-10 minutes, then record the average of at least 10-15 consecutive successful readings.
Data Analysis and Expected Outcomes
Analyze the collected cardiovascular data to identify any compound-related effects. An increase in blood pressure is a potential finding based on existing literature.[6]
Table 3: Cardiovascular Safety Parameters
| Parameter | Method | Measurement | Expected Outcome with this compound |
|---|---|---|---|
| Systolic Blood Pressure (SBP) | Tail-Cuff System | mmHg | Potential for acute increase[6] |
| Diastolic Blood Pressure (DBP) | Tail-Cuff System | mmHg | Potential for acute increase |
| Heart Rate (HR) | Tail-Cuff System | Beats per Minute (BPM) | Variable; to be determined |
General Considerations
-
Solubility: this compound has limited aqueous solubility. Ensure proper formulation and sonication if necessary to achieve a homogenous suspension or solution before administration.[1]
-
Animal Welfare: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Off-Target Effects: As a pan-AMPK activator, this compound may have effects in numerous tissues.[4] The experimental design should consider potential widespread biological consequences. Undesired effects, such as cardiac hypertrophy with chronic treatment, have been noted for pan-AMPK activators.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-739 Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is a potent, non-selective small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2] Activation of AMPK in skeletal muscle has been shown to enhance glucose uptake and utilization, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes.[3][4] Preclinical studies in diabetic rodent models have demonstrated the glucose-lowering efficacy of this compound.[3][5] Notably, these effects have been translated to non-human primate models, specifically in cynomolgus monkeys (Macaca fascicularis), confirming the potential of skeletal muscle AMPK activation as a therapeutic strategy for diabetic patients.[3]
These application notes provide a summary of the available information on the administration of this compound in non-human primate studies, including its mechanism of action, and generalized protocols for its application in a research setting.
Mechanism of Action: AMPK Activation
This compound functions as a direct allosteric activator of AMPK by binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[5] This binding event triggers a conformational change that promotes the phosphorylation and subsequent activation of AMPK. Activated AMPK, in turn, phosphorylates a multitude of downstream targets involved in cellular metabolism. A key effect in skeletal muscle is the increased translocation of GLUT4 glucose transporters to the cell surface, leading to enhanced glucose uptake from the bloodstream.
Signaling Pathway of this compound in Skeletal Muscle
Caption: Signaling pathway of this compound in skeletal muscle.
Quantitative Data from Non-Human Primate Studies
Detailed quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data from studies of this compound in cynomolgus monkeys are not extensively available in the public domain. The primary literature confirms a glucose-lowering effect but does not provide specific data points for parameters such as plasma concentration, area under the curve (AUC), maximum concentration (Cmax), or the precise percentage of glucose reduction at various doses.[3]
The table below is a template that researchers can use to structure their data when conducting similar studies.
Table 1: Template for Pharmacokinetic and Pharmacodynamic Data of this compound in Cynomolgus Monkeys
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) | Vehicle Control |
| Pharmacokinetics | ||||
| Cmax (ng/mL) | Data not available | Data not available | Data not available | N/A |
| Tmax (hr) | Data not available | Data not available | Data not available | N/A |
| AUC (ng*hr/mL) | Data not available | Data not available | Data not available | N/A |
| Half-life (t½) (hr) | Data not available | Data not available | Data not available | N/A |
| Pharmacodynamics | ||||
| Baseline Blood Glucose (mg/dL) | Data not available | Data not available | Data not available | Data not available |
| Max. Blood Glucose Reduction (%) | Data not available | Data not available | Data not available | N/A |
| Time to Max. Glucose Reduction (hr) | Data not available | Data not available | Data not available | N/A |
| pAMPK/AMPK ratio in muscle | Data not available | Data not available | Data not available | Baseline |
Experimental Protocols
The following are generalized protocols for the oral administration of this compound to cynomolgus monkeys for pharmacokinetic and pharmacodynamic evaluation. These protocols are based on standard practices in non-human primate research and should be adapted to specific institutional guidelines and experimental designs.
Experimental Workflow
Caption: General experimental workflow for this compound studies in NHP.
Protocol 1: Pharmacokinetic Study of Orally Administered this compound
Objective: To determine the pharmacokinetic profile of this compound in cynomolgus monkeys following a single oral dose.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage tubes
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Selection and Acclimation:
-
Use healthy, adult cynomolgus monkeys of either sex.
-
Acclimate animals to housing conditions and handling procedures.
-
Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.
-
-
Dose Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Dosing:
-
Administer a single dose of the this compound suspension via oral gavage. The dose volume should be appropriate for the animal's body weight.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Blood Sampling:
-
Collect serial blood samples from a peripheral vein at the following time points: pre-dose (0 h), and, for example, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place blood samples into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Aspirate the plasma supernatant and transfer to labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Protocol 2: Pharmacodynamic (Glucose-Lowering) Study of Orally Administered this compound
Objective: To evaluate the effect of a single oral dose of this compound on blood glucose levels in cynomolgus monkeys.
Materials:
-
This compound
-
Vehicle for suspension
-
Oral gavage equipment
-
Handheld glucometer and glucose test strips
-
Blood collection supplies
Procedure:
-
Animal Preparation:
-
Follow the same animal selection and acclimation procedures as in the pharmacokinetic study.
-
Ensure animals are fasted overnight.
-
-
Dose Administration:
-
Administer a single oral dose of this compound or vehicle as described previously.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from a small sample of whole blood (e.g., from a saphenous vein) using a calibrated handheld glucometer.
-
Collect blood glucose readings at baseline (pre-dose) and at regular intervals post-dose (e.g., every 1-2 hours for the first 8 hours, and then at 12 and 24 hours).
-
-
Data Analysis:
-
Calculate the change in blood glucose from baseline at each time point.
-
Determine the maximum percentage of glucose reduction and the time to this nadir.
-
Compare the glucose profiles of the this compound-treated groups with the vehicle control group.
-
Safety and Tolerability
While detailed safety data from non-human primate studies of this compound are not publicly available, it is important to note that as a pan-AMPK activator, this compound is expected to activate AMPK in all tissues.[5] Researchers should be aware of potential off-target effects, such as those observed in other preclinical models with systemic pan-AMPK activators, which may include cardiac hypertrophy and glycogen accumulation in cardiac muscle.[5] Comprehensive safety monitoring, including clinical observations, body weight, and relevant clinical pathology parameters, should be an integral part of any study involving this compound in non-human primates.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of AMPK activation in the context of metabolic diseases. The successful translation of its glucose-lowering effects from rodents to non-human primates underscores its potential clinical relevance.[3] The protocols outlined in these application notes provide a foundation for researchers to design and execute studies to further elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound in non-human primate models. Careful and detailed data collection will be crucial for advancing our understanding of this compound and its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys | PLOS One [journals.plos.org]
- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Long-Term Stability of PF-739 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-739 is a potent, orally bioavailable, non-selective activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. As a crucial research tool and potential therapeutic agent, understanding the long-term stability of this compound in various solution formulations is paramount for ensuring accurate and reproducible experimental results, as well as for developing stable pharmaceutical preparations. This document provides a summary of available stability data, detailed protocols for assessing stability, and an overview of the signaling pathway modulated by this compound.
While specific, comprehensive long-term stability data for this compound in a wide range of solutions is not extensively available in published literature, this application note consolidates available information and provides generalized protocols based on the physicochemical properties of similar benzimidazole-containing small molecules.
Data Presentation: Stability of this compound in Solution
The following table summarizes the recommended storage conditions for this compound solutions based on vendor datasheets and general laboratory best practices. It is critical to note that these are general guidelines, and stability may vary depending on the specific experimental conditions. Researchers are strongly encouraged to perform their own stability assessments for their specific applications.
| Solvent System | Concentration | Temperature | Duration | Remarks |
| Dimethyl Sulfoxide (DMSO) | Stock Solutions (e.g., 10-50 mM) | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Dimethyl Sulfoxide (DMSO) | Stock Solutions (e.g., 10-50 mM) | -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Working Concentrations | 2-8°C | Up to 24 hours | Prepare fresh daily for optimal results. Stability in aqueous solutions is expected to be limited. |
| Cell Culture Media | Working Concentrations | 37°C | Several hours | Stability is highly dependent on media composition and incubation time. It is recommended to add the compound to the media immediately before the experiment. |
Note: The stability of this compound in aqueous solutions can be influenced by pH, with potential for hydrolysis under strongly acidic or basic conditions, a characteristic observed in other benzimidazole derivatives. Photostability is another consideration, as benzimidazole compounds can be susceptible to degradation upon exposure to light.
Signaling Pathway
This compound activates AMPK, a central regulator of metabolism. The simplified signaling pathway is depicted below.
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Protocols
To ensure the reliability and accuracy of experimental data, it is crucial to determine the stability of this compound under your specific experimental conditions. The following are detailed protocols for assessing the long-term stability of this compound in solution.
Protocol 1: Long-Term Stability Assessment using HPLC
This protocol outlines a method to quantify the degradation of this compound in a specific solvent over time at various temperatures.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
-
Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM in DMSO).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple amber vials to minimize the effects of repeated freeze-thaw cycles and light exposure.
-
Prepare separate sets of samples for each storage condition (e.g., -80°C, -20°C, 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient elution method to separate this compound from any potential degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a suitable UV wavelength (determined by a UV scan of this compound).
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Day 0) peak area.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Protocol 2: Forced Degradation Study
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system (as in Protocol 1)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution in a clear vial to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Neutralization (for acid and base hydrolysis samples):
-
Before HPLC analysis, neutralize the acid- and base-stressed samples to approximately pH 7 with an appropriate volume of NaOH or HCl, respectively.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any new peaks, which represent potential degradation products.
-
Calculate the percentage degradation of this compound under each stress condition.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for a comprehensive stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Conclusion
The long-term stability of this compound in solution is a critical factor for its effective use in research and development. While specific quantitative data is limited, the provided protocols offer a robust framework for researchers to assess stability under their own experimental conditions. By following these guidelines, scientists can ensure the integrity of their this compound solutions, leading to more reliable and reproducible results. It is recommended to always prepare fresh working solutions from frozen stocks and to protect solutions from light and extreme temperatures whenever possible. Further studies are warranted to establish a comprehensive stability profile of this compound in a broader range of pharmaceutically relevant solvents and formulations.
References
Troubleshooting & Optimization
Troubleshooting PF-739 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-739. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly and has precipitated out of solution. How can I resolve this?
A1: this compound can sometimes present solubility challenges. Here are several steps you can take to address precipitation issues:
-
Proper Solvent Selection: this compound is soluble in DMSO. For aqueous solutions, a co-solvent system is often necessary.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound.
-
Gentle Heating: If precipitation occurs, gentle heating of the solution can help redissolve the compound.
-
Fresh Solvents: Ensure you are using high-quality, newly opened solvents, as hygroscopic solvents like DMSO can absorb moisture over time, which may impact solubility.[1][2]
-
Sequential Addition of Solvents: When preparing formulations, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[1]
Q2: What are the recommended solvent formulations for in vitro and in vivo studies with this compound?
A2: The choice of solvent system is critical for maintaining the solubility and stability of this compound. Below are some recommended formulations.
Quantitative Data: this compound Solubility in Different Formulations
| Formulation | Solubility | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (225.79 mM) | Requires sonication.[1] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.64 mM) | Requires sonication for a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.64 mM) | Requires sonication for a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.64 mM) | Requires sonication for a clear solution.[1] |
Q3: I am observing inconsistent results in my experiments with this compound. What could be the potential causes?
A3: Inconsistent results can stem from several factors related to the handling and application of this compound:
-
Precipitation: As discussed in Q1, precipitation can lead to a lower effective concentration of the compound in your experiment. Visually inspect your solutions for any particulates before use.
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Improper storage can lead to degradation of the compound.
-
Experimental Conditions: Factors such as pH and temperature of your experimental system can influence the stability and activity of this compound. Ensure these are consistent across experiments.
-
Cell Line/Animal Model Variability: The response to this compound can vary between different cell lines or animal models due to differences in the expression and activity of AMPK isoforms.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Formulation for In Vivo Oral Gavage
This protocol describes the preparation of a common formulation for oral administration in animal models.[1]
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution. Use sonication to ensure it is fully dissolved.
-
Prepare the Vehicle: In a separate sterile tube, combine the following co-solvents in the specified order, mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Final Formulation: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the 900 µL of the prepared vehicle.
-
Homogenize: Vortex the final solution and use an ultrasonic bath until the solution is clear and homogenous.
Protocol 2: Ex Vivo Skeletal Muscle Glucose Uptake Assay
This protocol outlines a general procedure for assessing the effect of this compound on glucose uptake in isolated skeletal muscle.[5][6]
-
Muscle Incubation: Isolate extensor digitorum longus (EDL) or soleus muscles from mice and incubate them in Krebs-Henseleit buffer (KHB) with 0.1% BSA, supplemented with mannitol and pyruvate.
-
This compound Treatment: Transfer the muscles to fresh KHB containing the desired concentration of this compound or a vehicle control. Incubate for the specified duration (e.g., 30-60 minutes).
-
Glucose Uptake Measurement: Move the muscles to KHB containing radiolabeled 2-deoxyglucose and mannitol to measure glucose uptake.
-
Wash and Lyse: After the uptake period, wash the muscles in ice-cold KHB and lyse them in a suitable buffer.
-
Scintillation Counting: Determine the amount of radiolabeled glucose taken up by the muscle using a scintillation counter.
Visualizations
Caption: Troubleshooting workflow for this compound solubility and consistency issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]
Addressing unexpected results in PF-739 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with two compounds that may be referred to as PF-739:
-
PF-07321332 (Nirmatrelvir): The active component of Paxlovid, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).
-
This compound (AMPK Activator): A non-selective, direct activator of AMP-activated protein kinase (AMPK).
Given the widespread research related to COVID-19, this guide will primarily focus on PF-07321332 (Nirmatrelvir). A section dedicated to the AMPK activator this compound is also provided.
Part 1: PF-07321332 (Nirmatrelvir) - SARS-CoV-2 Mpro Inhibitor
Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine (Cys145) of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] It is typically co-administered with ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby slowing the metabolism of nirmatrelvir and increasing its plasma concentration.
Troubleshooting Guide & FAQs
Q1: I am observing lower than expected potency (higher IC50/EC50) of nirmatrelvir in my Mpro inhibition/antiviral assay. What are the possible causes?
A1: Several factors could contribute to reduced potency. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Solubility: Nirmatrelvir has limited aqueous solubility.[3] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[1] For cell-based assays, watch for precipitation when diluting into aqueous media.
-
Stability: Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
-
Assay Conditions:
-
Enzyme/Substrate Quality: In biochemical assays, ensure the purity and activity of the recombinant Mpro and the fluorogenic substrate.
-
Cell Line Choice: The choice of cell line in antiviral assays is critical. Some cell lines, like Vero E6, express high levels of the efflux pump P-glycoprotein (P-gp), which can reduce the intracellular concentration of nirmatrelvir.[5] Using P-gp knockout cell lines or co-incubating with a P-gp inhibitor can mitigate this effect.[5][6]
-
Viral Strain: While nirmatrelvir has shown broad activity against various SARS-CoV-2 variants, mutations in the Mpro gene can confer resistance.[2]
-
-
Viral Resistance:
Q2: My long-term antiviral assays show a gradual loss of nirmatrelvir efficacy. Could this be resistance?
A2: Yes, prolonged exposure of SARS-CoV-2 to nirmatrelvir in cell culture can lead to the selection of resistant mutations in the Mpro enzyme.[5][7]
-
Common Resistance Mutations: Several mutations have been identified in vitro that confer resistance to nirmatrelvir. These include substitutions at positions L50, E166, and S144.[8][9][10] The E166V mutation has been shown to confer strong resistance.[7]
-
Confirming Resistance:
-
Sequencing: Isolate viral RNA from your resistant culture and sequence the Mpro gene. Compare the sequence to the wild-type control to identify mutations.
-
Phenotypic Assays: Plaque reduction assays or other antiviral assays can be used to confirm a shift in the EC50 value for the mutant virus compared to the wild-type.
-
Biochemical Validation: Express and purify the mutant Mpro enzyme and perform an in vitro inhibition assay to determine the change in IC50 or Ki value for nirmatrelvir.[8][10]
-
Q3: I am concerned about off-target effects. What are the known off-target activities of nirmatrelvir?
A3: Nirmatrelvir has been shown to have excellent selectivity for SARS-CoV-2 Mpro with minimal off-target activity against a panel of human proteases.[11] However, some Mpro inhibitors have been reported to inhibit host cysteine proteases, such as cathepsins.[12]
-
Cathepsin Inhibition: While some Mpro inhibitors show cross-reactivity with host cathepsins, which can confound antiviral assay results depending on the viral entry pathway in the cell line used, nirmatrelvir was specifically designed for high selectivity.[12][13] If you suspect off-target effects are influencing your results, consider using a cell line where viral entry is independent of the suspected off-target, or perform a direct enzymatic assay against the purified off-target protein.
Quantitative Data
| Parameter | Condition | Value | Reference |
| Ki | Wild-Type SARS-CoV-2 Mpro | 3.11 nM | [1] |
| IC50 | Wild-Type SARS-CoV-2 Mpro | 19.2 nM | [2] |
| EC50 | SARS-CoV-2 in Vero E6 cells (+ P-gp inhibitor) | 62 nM | [2] |
| IC50 | S144A Mutant Mpro | ~20.5-fold increase vs. WT | [8] |
| IC50 | L50F/E166A/L167F Triple Mutant Mpro | ~72-fold increase vs. WT | [10] |
| IC50 | Y54A/S144A Double Mutant Mpro | ~8-fold increase vs. WT | [7] |
| IC50 | S144A/E166A Double Mutant Mpro | ~72-fold increase vs. WT | [7] |
| EC50 | S144A/E166A Mutant Replicon | ~20-fold increase vs. WT | [7] |
Experimental Protocols
1. SARS-CoV-2 Mpro FRET-Based Inhibition Assay
This protocol is adapted from established methods for measuring Mpro activity.[14]
-
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Purified, active SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM TCEP
-
Nirmatrelvir stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of nirmatrelvir in assay buffer.
-
Add the diluted nirmatrelvir or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add Mpro to each well to a final concentration of 30-60 nM.
-
Incubate at room temperature for 20 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to a final concentration of 30 µM.
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em 340/490 nm) over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that nirmatrelvir directly binds to Mpro in a cellular context.[4][15]
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
-
Procedure Outline:
-
Treat cells expressing Mpro with nirmatrelvir or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble Mpro at each temperature using Western blotting or another detection method.
-
A shift in the melting curve to a higher temperature in the presence of nirmatrelvir indicates target engagement.
-
Diagrams
Caption: Mechanism of action of Nirmatrelvir (PF-07321332).
Caption: Troubleshooting workflow for unexpected results with Nirmatrelvir.
Part 2: this compound - AMPK Activator
This compound is a direct, non-selective activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[16][17]
Troubleshooting Guide & FAQs
Q1: I am not observing the expected activation of AMPK (e.g., no increase in ACC phosphorylation) after treating my cells with this compound. What could be the issue?
A1: A lack of AMPK activation can stem from several experimental variables.
-
Cellular Context:
-
AMPK Isoform Expression: Different cell types express different isoforms of the AMPK subunits (α, β, γ). While this compound is a pan-activator, its potency can vary between different AMPK complexes.[16][18] Confirm the expression of AMPK subunits in your cell line.
-
Basal AMPK Activity: If the basal AMPK activity in your cells is already high due to cellular stress (e.g., high cell density, nutrient deprivation), the effect of an additional activator may be masked. Ensure consistent and optimal cell culture conditions.
-
-
Compound and Treatment:
-
Concentration and Duration: Ensure you are using an appropriate concentration range (EC50 values are in the low nanomolar range for purified enzymes) and treatment duration.[16] A time-course and dose-response experiment is recommended to determine optimal conditions for your specific cell type.
-
Compound Stability: While generally stable, the stability of this compound in your specific cell culture medium over longer incubation times should be considered.
-
-
Detection Method:
-
Antibody Quality: When using Western blotting to detect phosphorylation of AMPK (Thr172) or its substrate ACC (Ser79), ensure the primary antibodies are validated and working correctly. Include positive controls, such as treating cells with a known AMPK activator like AICAR or metformin, to confirm your detection system is working.[19]
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.[19]
-
Q2: I see variable results in my AMPK activation assays. How can I improve consistency?
A2: Variability often arises from subtle differences in cell handling and culture conditions.
-
Standardize Cell Culture: Use cells within a consistent passage number range. Ensure consistent seeding densities and harvest cells at the same level of confluency.
-
Minimize Cellular Stress: Be mindful of stressors that can independently activate AMPK, such as glucose deprivation in the media or hypoxia.[20] Handle cells gently and consistently during treatment and harvesting.
-
Positive Controls: Always include a positive control (e.g., AICAR) to benchmark the level of AMPK activation and assess the consistency of your assay.
Q3: Are there potential off-target effects of this compound I should be aware of?
A3: While this compound is a direct AMPK activator, the potential for off-target effects exists with any small molecule.
-
Isoform Selectivity: this compound shows some preference for β1-containing AMPK isoforms over β2-containing isoforms.[17][21] This could lead to different effects in tissues or cells with varying isoform expression.
-
Comparison to Other Activators: Other pan-AMPK activators have been associated with off-target effects like cardiac hypertrophy, thought to be mediated by AMPK activation in the heart.[22] While not specifically reported for this compound, it is a consideration for in vivo studies.
Quantitative Data
| Parameter | AMPK Isoform | Value (EC50) | Reference |
| EC50 | α1β1γ1 | 8.99 nM | [16] |
| EC50 | α2β1γ1 | 5.23 nM | [16] |
| EC50 | α2β2γ1 | 42.2 nM | [16] |
| EC50 | α1β2γ1 | 126 nM | [16] |
Experimental Protocols
1. Western Blot for AMPK Activation
This protocol provides a general framework for assessing AMPK activation by measuring the phosphorylation of AMPK and its substrate, ACC.
-
Principle: Activation of AMPK involves the phosphorylation of the α-subunit at Threonine 172. Activated AMPK then phosphorylates downstream targets, such as Acetyl-CoA Carboxylase (ACC) at Serine 79.
-
Materials:
-
Cell line of interest
-
This compound
-
Positive control (e.g., AICAR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα (total), anti-phospho-ACC (Ser79), anti-ACC (total), and a loading control (e.g., anti-β-actin).
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of this compound, a positive control, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody detection).[19]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Diagrams
Caption: Simplified AMPK activation pathway showing the role of this compound.
Caption: Troubleshooting workflow for AMPK activation assays with this compound.
References
- 1. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 2. Nirmatrelvir plus ritonavir in COVID-19: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Nirmatrelvir Resistance Mutations in SARS-CoV-2 3CLpro: A Computational-Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. This compound - Nordic Biosite [nordicbiosite.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
PF-739 stability and degradation in experimental conditions
Welcome to the technical support center for PF-07321332 (nirmatrelvir). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of nirmatrelvir in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of nirmatrelvir under experimental stress conditions?
A1: Nirmatrelvir is a relatively stable molecule in solution under oxidative, photolytic, and thermal stress conditions.[1][2][3][4] However, it is susceptible to degradation under hydrolytic conditions, particularly in alkaline environments.[1][2][3][4]
Q2: Under which conditions is nirmatrelvir most likely to degrade?
A2: Nirmatrelvir is most susceptible to degradation under alkaline hydrolytic conditions.[2][3][4] Significant degradation is also observed under acidic hydrolytic conditions, though to a lesser extent than in alkaline media.[2][3]
Q3: What are the primary degradation pathways for nirmatrelvir?
A3: The primary degradation pathways for nirmatrelvir under hydrolytic (acidic and basic) conditions involve attacks on the nitrile group and the trifluoroacetamide radical.[1] Other potentially hydrolyzable regions, such as the oxopyrrolidine ring and the N-methyl acetamide moiety, have been observed to be more stable under these conditions.[1]
Q4: Are there any known impurities associated with the synthesis or degradation of nirmatrelvir?
A4: Yes, impurities can arise from the synthesis process, degradation, or improper storage.[5] These can include unreacted intermediates, residual solvents, and by-products from synthesis, as well as degradation products from oxidation, hydrolysis, or thermal stress.[5]
Q5: What is the recommended storage for nirmatrelvir, both as a solid and in solution?
A5: While specific long-term storage recommendations may vary, stability data for the co-packaged product (Paxlovid) supports an expiration period of 24 months under long-term storage conditions of 25°C and 60% relative humidity.[6] For oral liquid formulations, studies have shown physical and chemical stability for 90 days at 4°C, 25°C, and 40°C.[7][8][9][10]
Troubleshooting Guide
Issue 1: Unexpected degradation of nirmatrelvir in an aqueous solution.
-
Possible Cause: The pH of the solution may not be optimal for stability. Nirmatrelvir is known to be susceptible to hydrolysis, especially in alkaline and, to a lesser extent, acidic conditions.[1][2][3]
-
Troubleshooting Steps:
-
Measure and buffer the pH of your solution. Aim for a neutral pH if compatible with your experimental design.
-
If your experiment requires acidic or basic conditions, minimize the exposure time of nirmatrelvir to these conditions.
-
Consider performing experiments at lower temperatures to reduce the rate of hydrolytic degradation.
-
Issue 2: Appearance of unknown peaks during HPLC analysis of nirmatrelvir samples.
-
Possible Cause: These peaks may represent degradation products or impurities.
-
Troubleshooting Steps:
-
Review the known degradation pathways of nirmatrelvir. Under hydrolytic stress, you may see degradation products resulting from modifications to the nitrile group and the trifluoroacetamide radical.[1]
-
Employ a stability-indicating analytical method, such as the one described in the experimental protocols section, to resolve nirmatrelvir from its potential degradants.
-
Use LC-MS to characterize the unknown peaks and compare their mass-to-charge ratios with potential degradation products.
-
Issue 3: Inconsistent results in antiviral activity assays.
-
Possible Cause: The potency of your nirmatrelvir stock solution may be compromised due to degradation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of nirmatrelvir for each experiment.
-
Verify the concentration and purity of your stock solution using a validated analytical method (e.g., RP-HPLC) before use.
-
Store stock solutions under appropriate conditions (e.g., protected from light, at recommended temperatures) to minimize degradation.
-
Quantitative Stability Data
The following tables summarize the stability of nirmatrelvir under various forced degradation conditions as reported in the literature.
Table 1: Summary of Nirmatrelvir Forced Degradation Studies
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 N HCl | - | - | 13.53% | [3] |
| Alkaline Hydrolysis | 0.5 N NaOH | - | - | 20.56% | [3] |
| Oxidative | H₂O₂ | - | - | Stable (98.44% remaining) | [3] |
| Thermal | - | - | - | Stable (98.45% remaining) | [3] |
| Photolytic | Sunlight | - | - | Stable (98.50% remaining) | [3] |
Experimental Protocols
1. Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline for assessing the stability of nirmatrelvir under various stress conditions.
-
Acid Hydrolysis: Treat a solution of nirmatrelvir with 5 N HCl.
-
Alkaline Hydrolysis: Treat a solution of nirmatrelvir with 0.5 N NaOH.
-
Oxidative Degradation: Expose a solution of nirmatrelvir to hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Expose a solid sample or solution of nirmatrelvir to elevated temperatures.
-
Photolytic Degradation: Expose a solution of nirmatrelvir to sunlight or a suitable light source.
-
Analysis: At specified time points, analyze the samples using a stability-indicating RP-HPLC method to quantify the remaining nirmatrelvir and detect any degradation products.[2][3][4]
2. Stability-Indicating RP-HPLC Method
This method can be used for the simultaneous estimation of nirmatrelvir and ritonavir and to separate them from their degradation products.
-
Column: VDSpher PUR 100 ODS (4.6-mm x 15-mm), 3.5 µm or Agilent Zorbax Eclipse-C18 (5 µm, 4.6 × 250 mm).[2][11]
-
Mobile Phase: A mixture of 0.03 M potassium di-hydrogen phosphate buffer (pH 4) and acetonitrile (45:55, v/v) or acetonitrile: 50 mM ammonium acetate, pH 5 (50:50, v/v).[2][11]
-
Column Temperature: 40°C.[11]
-
Retention Times: Nirmatrelvir: ~3.94 min; Ritonavir: ~9.08 min (may vary based on the specific method).[11]
Visualizations
Caption: Mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for forced degradation studies of nirmatrelvir.
Caption: Major hydrolytic degradation pathways of nirmatrelvir.
References
- 1. Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. veeprho.com [veeprho.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability indicating RP-HPLC technique for simultaneous estimation of nirmatrelvir and ritonavir in their new copackaged dosage form for COVID-19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with High Concentrations of PF-739
Welcome to the technical support center for researchers utilizing the pan-AMPK activator, PF-739, in cell viability and cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and non-selective small molecule activator of AMP-activated protein kinase (AMPK). It activates all 12 heterotrimeric AMPK complexes by binding to the allosteric drug and metabolite (ADaM) site, a mechanism distinct from AMP-binding activators like AICAR.[1][2] This activation leads to a signaling cascade that shifts cellular metabolism from anabolic (building) to catabolic (breaking down) processes to restore energy homeostasis.
Q2: I'm observing a decrease in signal in my cell viability assay (e.g., MTT, CellTiter-Glo) with increasing concentrations of this compound. Does this indicate cytotoxicity?
Not necessarily. A reduction in signal from common cell viability assays may not solely reflect cell death (cytotoxicity). Due to its mechanism of action, this compound-mediated AMPK activation can lead to:
-
Cytostatic Effects: AMPK activation can induce cell cycle arrest, thereby inhibiting cell proliferation.[3] This leads to a lower cell number at the end of the experiment compared to the vehicle control, which would result in a reduced signal in assays that measure cell number or metabolic activity.
-
Metabolic Alterations: AMPK activation fundamentally alters cellular metabolism, including the inhibition of anabolic pathways like protein and lipid synthesis and the stimulation of catabolic pathways.[4] Assays that rely on metabolic activity (e.g., tetrazolium reduction, ATP levels) may show a decreased signal due to these metabolic shifts, even in the absence of cell death.
It is crucial to perform secondary assays to distinguish between cytostatic and cytotoxic effects.
Q3: At what concentration should I be concerned about the solubility of this compound in my cell culture medium?
This compound is readily soluble in DMSO at high concentrations (e.g., 100 mg/mL), often requiring ultrasonication for complete dissolution.[3] However, its solubility in aqueous solutions like cell culture media is considerably lower. While specific solubility limits in various media with serum are not extensively published, precipitation of the compound at high concentrations is a potential issue. It is recommended to visually inspect the media under a microscope for any signs of precipitation after adding this compound, especially at concentrations above 10 µM.
Q4: Can this compound directly interfere with the reagents in my cell viability assay?
While there is no specific published data on direct chemical interference between this compound and common viability assay reagents, it is a possibility with any small molecule. Potential interferences include:
-
Tetrazolium-based assays (MTT, XTT, MTS): The compound could chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability. Conversely, it could inhibit the cellular reductases responsible for converting the tetrazolium salt.
-
Resazurin-based assays (alamarBlue): Similar to tetrazolium assays, the compound could directly reduce resazurin or inhibit cellular reductases.
-
Luciferase-based assays (CellTiter-Glo): The compound could directly inhibit the luciferase enzyme, leading to a false indication of cell death.[5] Alternatively, it could stabilize the luciferase, leading to an artificially high signal.[5]
It is highly recommended to perform cell-free control experiments to test for direct assay interference.
Troubleshooting Guides
Issue 1: Unexpectedly low signal in tetrazolium-based (MTT, XTT) or resazurin-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the wells with the highest concentrations of this compound under a microscope for precipitates. 2. Prepare a serial dilution of this compound in cell-free media and incubate for the same duration as your experiment. Check for cloudiness or precipitates. 3. If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent (ensure the agent itself is not toxic to the cells). |
| Cytostatic Effect | 1. Perform a cell counting assay (e.g., trypan blue exclusion, automated cell counter) in parallel with your metabolic assay. A decrease in cell number without an increase in dead cells suggests a cytostatic effect. 2. Conduct a cell cycle analysis (e.g., by flow cytometry) to look for an accumulation of cells in a specific phase of the cell cycle. |
| Metabolic Inhibition | 1. Use an orthogonal viability assay that is not based on metabolic activity, such as a Crystal Violet assay (measures total protein) or a DNA-based proliferation assay (e.g., CyQUANT). 2. Measure cellular ATP levels directly using an assay like CellTiter-Glo to assess the overall energy status of the cells. |
| Direct Assay Interference | 1. Perform a cell-free control experiment. Add this compound to cell culture medium without cells, then add the MTT or resazurin reagent and incubate. A change in color/fluorescence indicates direct chemical interaction. |
Issue 2: Inconsistent or unexpectedly low readings in luciferase-based (CellTiter-Glo) assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | (See steps for Issue 1) |
| Cytostatic Effect | (See steps for Issue 1) |
| Direct Luciferase Inhibition | 1. Perform a biochemical luciferase inhibition assay. In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP with varying concentrations of this compound. A dose-dependent decrease in luminescence indicates direct inhibition.[5] |
| ATP Depletion due to AMPK activation | While AMPK activation aims to restore ATP levels, the initial metabolic stress might cause a temporary dip in ATP. Consider a time-course experiment to measure ATP levels at different time points after this compound treatment. |
Experimental Protocols
Protocol 1: Cell-Free Assay for Tetrazolium/Resazurin Interference
-
Prepare a 96-well plate with the same complete cell culture medium used in your experiments.
-
Create a serial dilution of this compound in the medium, covering the concentration range used in your cell-based assay. Include a vehicle-only control (e.g., DMSO).
-
Do not add any cells to the wells.
-
Add the MTT, XTT, or resazurin reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the standard duration of your cell viability assay (e.g., 2-4 hours) at 37°C, protected from light.
-
Read the absorbance or fluorescence using a plate reader.
-
Interpretation: An increase in signal in the presence of this compound compared to the vehicle control suggests direct reduction of the dye. A decrease could indicate quenching.
Protocol 2: Biochemical Luciferase Inhibition Assay
-
In a white, opaque 96-well plate, prepare a reaction buffer containing purified firefly luciferase enzyme.
-
Add a serial dilution of this compound to the wells. Include a vehicle-only control.
-
Initiate the reaction by adding a solution containing D-luciferin and ATP.
-
Immediately measure the luminescence using a luminometer.
-
Interpretation: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Protocol 3: Distinguishing Cytostatic vs. Cytotoxic Effects
-
Seed cells in parallel plates for a metabolic viability assay (e.g., MTT) and a direct cell counting method.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
For the cell counting plate:
-
At each time point, trypsinize and collect the cells from each well.
-
Stain an aliquot of the cell suspension with trypan blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
For the metabolic assay plate, perform the assay according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the total viable cell number from the trypan blue counts against the this compound concentration.
-
Plot the percentage of dead cells from the trypan blue counts.
-
Plot the signal from your metabolic assay.
-
-
Interpretation:
-
Cytostatic effect: A decrease in total viable cell number and metabolic assay signal without a significant increase in the percentage of dead cells.
-
Cytotoxic effect: A decrease in total viable cell number and metabolic assay signal accompanied by a significant increase in the percentage of dead cells.
-
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for unexpected results in cell viability assays with high concentrations of this compound.
References
PF-739 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for PF-739, a potent, orally active, and non-selective activator of AMP-activated protein kinase (AMPK). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for interpreting dose-response curves and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of AMPK. It is considered a pan-activator, meaning it can activate all 12 heterotrimeric AMPK complexes.[1][2] Its primary mechanism of action is the direct allosteric activation of the AMPK enzyme, leading to a conformational change that enhances its kinase activity. This activation results in the phosphorylation of downstream targets involved in cellular energy homeostasis.
Q2: What are the expected EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) of this compound varies depending on the specific AMPK isoform being assayed. While it is a pan-activator, it exhibits a higher affinity for β1-containing isoforms.[3][4] This is a critical consideration when designing experiments and interpreting results, as the cellular response will depend on the relative expression of AMPK isoforms in your specific model system.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported EC50 values for this compound against various human AMPK complexes.
| AMPK Isoform | Reported EC50 (nM) |
| α1β1γ1 | 8.99[1] |
| α2β1γ1 | 5.23[1] |
| α1β2γ1 | 126[1] |
| α2β2γ1 | 42.2[1] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
This protocol describes how to assess the activation of AMPK in response to this compound treatment by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172).
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a dose-range of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total AMPKα.
Protocol 2: Glucose Uptake Assay
This protocol outlines a method to measure glucose uptake in cells treated with this compound using a fluorescently-labeled glucose analog, such as 2-NBDG.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (or other labeled glucose analog)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose-range of this compound or vehicle for the desired duration.
-
Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate them in glucose-free KRH buffer for a defined period (e.g., 30-60 minutes) to starve them of glucose.
-
Stimulation and Glucose Uptake: Add this compound at the desired concentrations to the glucose-free KRH buffer and incubate for the appropriate time. Then, add the fluorescent glucose analog (e.g., 2-NBDG) and incubate for a further 30-60 minutes.
-
Measurement: Wash the cells with ice-cold PBS to remove excess fluorescent glucose. Lyse the cells and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well to determine the rate of glucose uptake.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low AMPK activation observed | 1. Compound solubility: this compound may not be fully dissolved. 2. Cell type: The cell line may have low expression of the more sensitive β1-containing AMPK isoforms. 3. Reagent issue: Antibodies or other reagents may be expired or of poor quality. | 1. Ensure this compound is fully dissolved in DMSO before diluting in media. Sonication may be required. 2. Check the literature for AMPK isoform expression in your cell line. Consider using a positive control like AICAR. 3. Validate your antibodies and reagents with a known positive control. |
| High background in Western blots | 1. Insufficient blocking: The membrane was not blocked adequately. 2. Antibody concentration too high: The primary or secondary antibody concentration is too high. | 1. Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA). 2. Optimize the antibody concentrations by performing a titration experiment. |
| Inconsistent glucose uptake results | 1. Variable cell health: Cells may be stressed or at different confluency levels. 2. Incomplete washing: Residual fluorescent glucose analog may remain. | 1. Ensure consistent cell seeding density and monitor cell health. Avoid using cells that are over-confluent. 2. Perform thorough washing steps with ice-cold PBS. |
| Unexpected off-target effects or cytotoxicity | 1. High concentration of this compound: High concentrations may lead to non-specific effects or cell death. 2. Prolonged incubation: Long exposure times can be cytotoxic. | 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range. 2. Optimize the incubation time to the shortest duration that gives a robust response. |
Visualizing the Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for confounding variables in PF-739 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for confounding variables in animal studies involving the AMPK activator, PF-739.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, non-selective, small-molecule activator of AMP-activated protein kinase (AMPK).[1][2] It functions as a pan-activator, meaning it can activate all 12 possible heterotrimeric AMPK complexes.[2][3][4] Its primary mechanism involves binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[5][6] This activation leads to an increase in catabolic pathways to produce ATP and a reduction in anabolic pathways that consume ATP, playing a key role in cellular energy homeostasis.[3][7] In animal models, this compound has been shown to activate AMPK in the liver and skeletal muscle, leading to increased glucose disposal and a significant reduction in plasma glucose levels.[1][5]
Q2: What are the known effects of this compound in preclinical animal models?
A2: In preclinical studies, primarily using mice, this compound administration has demonstrated several key effects:
-
AMPK Activation: It effectively activates AMPK in both liver and skeletal muscle tissues.[1]
-
Glucose Lowering: It significantly reduces blood glucose and plasma insulin levels.[1]
-
Gene Expression: It increases the expression of transcription factors involved in glucose metabolism, such as Ppargc1a, Nr4a1, and Nr4a3.[1]
-
Skeletal Muscle Glucose Uptake: It promotes glucose uptake in skeletal muscle, an effect that is independent of the AMPKγ3 isoform.[5][6]
Q3: What are confounding variables and why are they critical to control in this compound studies?
A3: Confounding variables are factors other than the independent variable (this compound treatment) that may affect the dependent variable (e.g., blood glucose levels), leading to inaccurate or misinterpreted results.[8] Controlling for them is crucial in this compound studies because its metabolic effects are sensitive to a wide range of physiological and environmental factors. For example, since this compound modulates glucose metabolism, variables like diet, stress, and housing conditions can significantly impact the outcomes and mask the true effect of the compound.[9] Failure to control for confounders undermines the validity and reproducibility of the research.[10]
Troubleshooting Guide: Confounding Variables
Q4: We are observing high variability in blood glucose readings between animals in the same treatment group. What could be the cause?
A4: High variability in glucose readings is a common issue and can often be traced to several confounding factors.
-
Animal-Specific Factors:
-
Genetic Drift: Even within an inbred strain, minor genetic differences can arise. Ensure all animals are from the same supplier and, if possible, the same batch.
-
Body Weight and Age: Heavier or older animals may have different metabolic responses. It is critical to stratify animals by body weight and age across all experimental groups.[11]
-
Sex: Male and female animals can have different hormonal profiles and metabolic rates, which can influence the effects of this compound.[12] Studies should either use a single sex or be sufficiently powered to analyze sex as a biological variable.
-
-
Environmental & Husbandry Factors:
-
Diet: The composition of animal chow (e.g., phytoestrogen content) can influence metabolic pathways.[12] Use a standardized, defined diet for all animals.
-
Housing Conditions: Cage density, temperature, and light-dark cycles can induce stress, which affects blood glucose. Maintain consistent housing conditions for all animals.[8]
-
Cage Effects: Animals housed in the same cage share a micro-environment. A "cage effect" can occur where outcomes are more similar within a cage than between cages. To mitigate this, the cage, not the individual animal, should be considered the statistical unit, or animals from different treatment groups should be co-mingled where appropriate.[10]
-
-
Procedural Factors:
-
Fasting State: Ensure a consistent fasting period before blood glucose measurement, as even small differences can cause significant variability.
-
Stress from Handling: The stress of handling and blood collection can acutely raise glucose levels. Habituate animals to the procedures and ensure all experimenters use a consistent, low-stress technique.[8] The experimenter themselves can be a significant variable.[13]
-
Q5: Our results show inconsistent AMPK activation in skeletal muscle tissue post-treatment. How can we troubleshoot this?
A5: Inconsistent target engagement can undermine your study. Consider the following potential issues.
-
Dosing and Formulation:
-
Vehicle Selection: The vehicle used to dissolve this compound can impact its solubility and bioavailability. Ensure the formulation is homogenous and stable.[9]
-
Dosing Accuracy: Inaccurate dosing, especially with oral gavage, can lead to significant variations in compound exposure. Ensure proper technique and volume calibration.
-
Timing of Tissue Collection: The pharmacokinetics of this compound will determine the peak time for target engagement. Collect tissues at a consistent time point post-dose across all animals, ideally at the known Tmax.
-
-
Experimental Protocol:
Logical Flow: Identifying Potential Confounders
Caption: A diagram categorizing potential confounding variables in animal studies.
Quantitative Data & Protocols
This compound Activation of AMPK Complexes
This compound is a pan-activator but shows some preference for specific AMPK isoforms. Understanding this is key to interpreting tissue-specific effects.
| AMPK Complex | EC50 (nM) |
| α2β1γ1 | 5.23 |
| α1β1γ1 | 8.99 |
| α2β2γ1 | 42.2 |
| α1β2γ1 | 126 |
| (Data sourced from MedchemExpress, citing Aledavood E, et al.)[1] |
Protocol: this compound Formulation for Oral Administration in Mice
This protocol is based on methods reported for in vivo studies.[1] Researchers must adapt it based on their specific experimental needs and institutional guidelines.
Objective: To prepare a 2.5 mg/mL solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: First, prepare a 25 mg/mL stock solution of this compound in 100% DMSO. Ensure the powder is completely dissolved.
-
Prepare Vehicle: In a separate tube, mix the co-solvents. For a final volume of 1 mL, you would mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine: Add 100 µL of the 25 mg/mL this compound stock solution to the 450 µL of co-solvent mixture (PEG300 + Tween-80) and mix thoroughly.
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL and a final this compound concentration of 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Control Group: The vehicle control group should receive the identical formulation without this compound.
Protocol: Experimental Workflow for an In Vivo this compound Study
This workflow highlights critical points for controlling confounding variables.
Caption: An experimental workflow highlighting key control points for a this compound study.
AMPK Signaling Pathway Activated by this compound
Caption: The signaling pathway showing this compound activation of AMPK and its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A call to action to address critical flaws and bias in laboratory animal experiments and preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. atsjournals.org [atsjournals.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-739 and AICAR on Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) has emerged as a promising strategy for enhancing glucose uptake and managing metabolic disorders. This guide provides a detailed comparison of two prominent AMPK activators, PF-739 and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), focusing on their effects on glucose uptake. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Potency
Both this compound and AICAR function by activating AMPK, a key cellular energy sensor. However, their mechanisms of activation and potency differ significantly.
This compound is a direct, pan-activator of AMPK, meaning it can activate all 12 heterotrimeric AMPK complexes.[1] It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex.[1] This direct activation leads to potent and broad effects on AMPK signaling.
AICAR , on the other hand, is a pro-drug that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate).[2] ZMP mimics adenosine monophosphate (AMP) and activates AMPK by binding to the gamma subunit.[2]
The potency of these compounds in activating different AMPK isoforms is a critical consideration for targeted research.
| Compound | AMPK Isoform | EC50 (nM) |
| This compound | α1β1γ1 | 8.99 |
| α1β2γ1 | 126 | |
| α2β1γ1 | 5.23 | |
| α2β2γ1 | 42.2 | |
| AICAR | - | (Indirect activator, EC50 not typically reported in the same manner) |
Table 1: Comparative Potency of this compound in Activating AMPK Isoforms. Data sourced from product information sheets and research articles.
Effects on Glucose Uptake
Both this compound and AICAR have been demonstrated to stimulate glucose uptake in various cell types, particularly in skeletal muscle, a primary site for glucose disposal.
Experimental evidence from studies on isolated mouse extensor digitorum longus (EDL) muscle shows that both this compound (at 3 µM) and AICAR (at 2 mM) can induce a 2-fold increase in glucose uptake.[3] Further studies have shown a dose-dependent effect of AICAR on glucose uptake in human skeletal muscle, with a low dose eliciting a 1.6 to 2.9-fold increase and a high dose resulting in a 2.2 to 2.5-fold increase.[4][5] In white muscle of insulin-resistant rats, AICAR has been shown to increase glucose uptake by as much as 4.9-fold.[6][7]
| Compound | Cell/Tissue Type | Concentration | Fold Increase in Glucose Uptake |
| This compound | Mouse EDL Muscle | 3 µM | ~2-fold |
| AICAR | Mouse EDL Muscle | 2 mM | ~2-fold |
| Human Skeletal Muscle | Low Dose | 1.6 - 2.9-fold | |
| Human Skeletal Muscle | High Dose | 2.2 - 2.5-fold | |
| Rat White Muscle (Insulin-Resistant) | 250 mg/kg | 4.9-fold |
Table 2: Comparative Effects of this compound and AICAR on Glucose Uptake. Data compiled from multiple research publications.[3][4][5][6][7]
Signaling Pathways and Molecular Mechanisms
The stimulation of glucose uptake by both compounds is primarily mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.
Figure 1: Signaling pathway of this compound-induced glucose uptake.
Studies have shown that this compound's effect on glucose uptake is dependent on AMPK and its downstream target TBC1D1/4, which regulates GLUT4 translocation.[8] Interestingly, the glucose uptake stimulated by this compound is independent of the AMPKγ3 isoform, which is predominantly expressed in skeletal muscle.[1][9][10]
Figure 2: Signaling pathway of AICAR-induced glucose uptake.
AICAR-stimulated glucose uptake, in contrast, is dependent on the AMPKγ3 isoform.[3] AICAR has been shown to induce a significant, approximately 300% (3-fold), increase in GLUT4 translocation to the sarcolemma and t-tubules in skeletal muscle.[11] Furthermore, AICAR activates the p38 mitogen-activated protein kinase (MAPK) pathway, which is also implicated in the stimulation of glucose uptake.[12] Treatment with AICAR can lead to a 1.6- to 2.8-fold activation of p38 MAPKα and β in EDL muscles.[12]
AMPK-Independent Effects
A noteworthy distinction between the two compounds is the extent of their AMPK-independent effects. AICAR, through its conversion to ZMP, can influence other cellular processes independently of AMPK. These off-target effects should be considered when interpreting experimental results. In contrast, this compound is a more direct and specific activator of AMPK, with fewer known off-target effects.[13]
Experimental Protocols
2-Deoxyglucose Uptake Assay
This assay is a standard method for measuring glucose uptake in cultured cells.
Figure 3: Workflow for a typical 2-deoxyglucose uptake assay.
Detailed Methodology:
-
Cell Culture: L6 myoblasts are seeded in multi-well plates and differentiated into myotubes.
-
Serum Starvation: Differentiated myotubes are serum-starved for 3-4 hours to reduce basal glucose uptake.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or AICAR for a specified time (e.g., 30-60 minutes).
-
Glucose Uptake: The uptake is initiated by adding Krebs-Ringer-HEPES (KRH) buffer containing 2-deoxy-[³H]glucose and unlabeled 2-deoxyglucose.
-
Termination and Lysis: After a defined incubation period (e.g., 5-10 minutes), the uptake is stopped by washing the cells with ice-cold KRH buffer. The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: An aliquot of the cell lysate is used for scintillation counting to determine the amount of incorporated radioactivity. Another aliquot is used to determine the protein concentration for normalization.
Conclusion
Both this compound and AICAR are valuable tools for studying AMPK activation and its downstream effects on glucose metabolism.
-
This compound offers a potent, direct, and pan-isoform activation of AMPK with high specificity, making it an excellent choice for studies focused on the direct consequences of AMPK activation.
-
AICAR , while a widely used and effective AMPK activator, has a more complex mechanism of action and the potential for AMPK-independent effects that researchers must consider. Its dependence on the AMPKγ3 isoform for stimulating glucose uptake in skeletal muscle provides a specific avenue for investigation.
The choice between this compound and AICAR will depend on the specific research question, the cell or animal model being used, and the desire to either broadly or more selectively investigate the roles of different AMPK signaling pathways in glucose uptake.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. AMP kinase activation and glut4 translocation in isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. AMP-activated protein kinase activation by AICAR increases both muscle fatty acid and glucose uptake in white muscle of insulin-resistant rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPKγ3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of Contraction-Induced GLUT4 Translocation in Skeletal Muscle Fibers From Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPK Activators: PF-739 vs. the Selective PF-249
In the landscape of metabolic research and drug discovery, the activation of AMP-activated protein kinase (AMPK) presents a promising therapeutic strategy for a host of metabolic diseases, including type 2 diabetes and diabetic nephropathy. This guide provides a detailed comparison of two distinct AMPK activators: the pan-activator PF-739 and the β1-isoform selective activator PF-249. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their selection of the appropriate tool for their specific research needs.
Overview of this compound and PF-249
This compound is characterized as an orally active, non-selective or "pan"-activator of AMPK, capable of activating all 12 heterotrimeric AMPK complexes.[1][2] In contrast, PF-249 (also known as PF-06685249) is a potent and orally active allosteric activator that demonstrates high selectivity for AMPK heterotrimers containing the β1 subunit.[3][4][5][6] This fundamental difference in selectivity is a critical determinant of their respective biological effects and potential therapeutic applications.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound and PF-249 against various AMPK isoform complexes. The data is presented as EC50 values, which represent the concentration of the compound that elicits half-maximal activation.
Table 1: In Vitro Potency (EC50) of this compound against AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| α2β1γ1 | 5.23[1] |
| α1β1γ1 | 8.99[1] |
| α2β2γ1 | 42.2[1] |
| α1β2γ1 | 126[1] |
Table 2: In Vitro Potency (EC50) of PF-249 against AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| Human α1β1γ1 | 8[5], 12[3][4][6] |
| Human α2β1γ1 | 6[5] |
| α1β2γ1 | > 40,000[5] |
| α2β2γ1 | > 40,000[5] |
| α2β2γ3 | > 40,000[5] |
In Vivo Effects
Both compounds have demonstrated efficacy in preclinical animal models, underscoring their potential as therapeutic agents.
Table 3: Summary of In Vivo Studies
| Compound | Animal Model | Key Findings |
| This compound | C57BL/6 mice | Increased AMPK activity in skeletal muscle and liver; reduced plasma glucose and insulin levels.[1] |
| PF-249 | ZSF-1 rats (model of diabetic nephropathy) | Increased phosphorylation of AMPK in renal tissue; improved renal function and reduced proteinuria.[4][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AMPK signaling pathway and a general workflow for evaluating AMPK activators.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and PF-249.
In Vitro AMPK Activation Assay (TR-FRET)
This assay is used to determine the EC50 values of compounds for AMPK activation.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the proximity of two molecules. In the context of AMPK, a europium-labeled anti-phospho-serine/threonine antibody and a ULight™-labeled substrate peptide are used. Phosphorylation of the peptide by activated AMPK brings the donor (europium) and acceptor (ULight™) into close proximity, resulting in a FRET signal.
-
Protocol:
-
Recombinant human AMPK heterotrimeric complexes are incubated with varying concentrations of the test compound (this compound or PF-249).
-
ATP and the ULight™-labeled substrate peptide are added to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
A solution containing EDTA to stop the reaction and the europium-labeled antibody is added.
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blotting for AMPK Phosphorylation
This method is used to assess the activation of AMPK in cell lysates or tissue homogenates.
-
Principle: Western blotting uses antibodies to detect specific proteins. To measure AMPK activation, antibodies specific to the phosphorylated (active) form of the AMPKα subunit (at Threonine 172) and total AMPKα are used. The ratio of phosphorylated to total AMPK is a measure of its activation.
-
Protocol:
-
Cells or tissues are treated with the AMPK activator or vehicle control.
-
Samples are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against phospho-AMPKα (Thr172).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total AMPKα as a loading control.
-
Band intensities are quantified using densitometry software.
-
In Vivo Efficacy Studies in Animal Models
These studies evaluate the physiological effects of the AMPK activators.
-
This compound in C57BL/6 Mice:
-
Male C57BL/6 mice are administered a single dose of this compound (e.g., 30, 100, 300, or 1000 mg/kg) via oral gavage or subcutaneous injection.[1]
-
Blood samples are collected at various time points to measure plasma glucose and insulin levels.
-
Tissues such as liver and skeletal muscle are harvested to assess AMPK activity and phosphorylation of downstream targets.[1]
-
-
PF-249 in ZSF-1 Rats:
-
Obese ZSF-1 rats, a model of diabetic nephropathy, are treated with PF-249 (e.g., 30-100 mg/kg) daily via oral gavage for an extended period (e.g., 68 days).[4]
-
Urine is collected periodically to measure albumin excretion (proteinuria).
-
At the end of the study, kidney tissue is collected to measure the ratio of phosphorylated AMPK to total AMPK.[4]
-
Blood samples are analyzed for markers of renal function.
-
Conclusion
The choice between this compound and PF-249 will largely depend on the specific research question. This compound, as a pan-AMPK activator, is a valuable tool for studying the broad physiological consequences of systemic AMPK activation. Its utility has been demonstrated in models of acute metabolic regulation.[1] Conversely, PF-249 offers a more targeted approach. Its selectivity for β1-containing AMPK isoforms makes it particularly suitable for investigating the roles of these specific complexes, for instance, in the context of diabetic nephropathy where it has shown significant promise.[5][6] Researchers should carefully consider the isoform expression patterns in their model system and the desired level of selectivity when designing their experiments.
References
A Comparative Guide to the Mechanisms of Action: PF-739 and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the direct pan-AMPK activator, PF-739, and the widely used anti-diabetic drug, metformin. The information presented is supported by experimental data to aid in understanding their distinct modes of action at the molecular and cellular levels.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Metformin |
| Primary Target | AMP-activated protein kinase (AMPK) | Primarily Mitochondrial Respiratory Chain Complex I |
| Mechanism of AMPK Activation | Direct, allosteric activation | Indirect, via increased cellular AMP:ATP ratio |
| AMPK Isoform Specificity | Pan-activator of all 12 heterotrimeric AMPK complexes | Non-specific, dependent on cellular energy status |
| Potency | High (nM range for AMPK activation) | Low (mM range for cellular effects) |
| Additional Mechanisms | Primarily AMPK-dependent effects | AMPK-independent effects, including alterations in gut microbiome and inhibition of hepatic gluconeogenesis |
In-Depth Mechanism of Action
This compound: A Direct and Potent AMPK Activator
This compound is a synthetic, orally active small molecule that functions as a direct, pan-activator of AMP-activated protein kinase (AMPK).[1] Unlike indirect activators, this compound does not require an increase in the cellular AMP:ATP ratio to exert its effect. Instead, it binds to a specific allosteric site on the AMPK complex, inducing a conformational change that leads to its activation.[2][3][4] This direct activation results in the phosphorylation of downstream targets of AMPK, playing a crucial role in regulating cellular energy metabolism.
Experimental data demonstrates that this compound activates all 12 heterotrimeric AMPK complexes, although it exhibits a slightly higher affinity for β1-containing isoforms.[2][3][4] Its potency is notable, with EC50 values for the activation of various AMPK isoforms in the nanomolar range.[1] For instance, this compound activates α2β1γ1, α2β2γ1, α1β1γ1, and α1β2γ1 with EC50 values of 5.23 nM, 42.2 nM, 8.99 nM, and 126 nM, respectively.[1] In vivo studies in mice have shown that administration of this compound effectively activates AMPK in the liver and skeletal muscle, leading to a reduction in plasma glucose levels.[1]
It is important to distinguish this compound from a related compound, PF-06409577. While both are direct AMPK activators, PF-06409577 is a selective activator of β1-containing AMPK isoforms, whereas this compound is a pan-activator.
Metformin: An Indirect and Multifaceted Modulator of Metabolism
Metformin, a biguanide, has been a first-line therapy for type 2 diabetes for decades. Its mechanism of action is more complex and not fully elucidated, involving both AMPK-dependent and AMPK-independent pathways.[5][6]
The primary and most widely accepted mechanism of metformin's action is the inhibition of the mitochondrial respiratory chain complex I.[7] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[7] This indirect activation of AMPK contributes to many of metformin's therapeutic effects, including the inhibition of hepatic gluconeogenesis and the stimulation of glucose uptake in peripheral tissues.[5][6]
However, metformin also exerts significant effects independently of AMPK. These include:
-
Direct inhibition of hepatic gluconeogenesis: Metformin can reduce glucose production in the liver through mechanisms that are not reliant on AMPK activation.[8][9]
-
Alterations in the gut microbiome: Metformin can modulate the composition and function of the intestinal microbiota, which may contribute to its glucose-lowering effects.[6][10]
-
Increased glucose utilization in the gut: Metformin enhances glucose uptake and utilization within the intestines.[6]
Metformin is considered a low-potency drug, with cellular effects typically observed in the millimolar concentration range.[11][12]
Quantitative Comparison of AMPK Activation and Downstream Effects
Direct comparative studies of this compound and metformin are limited. However, a study comparing the selective AMPK activator PF-06409577 to metformin in osteosarcoma cells provides insight into the relative potency of direct versus indirect activators.
| Parameter | PF-06409577 | Metformin | Cell Line |
| Effective Concentration for AMPK Activation | 1 µM | 5 mM | U2OS Osteosarcoma Cells |
| Cytotoxicity | More significant | Less significant | U2OS Osteosarcoma Cells |
| Apoptosis Induction | More significant | Less significant | U2OS Osteosarcoma Cells |
This table is based on data from a study on PF-06409577, a selective AMPK activator, and is intended to illustrate the general potency difference between direct and indirect AMPK activators.[13]
Signaling Pathway Diagrams
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Metformin - Wikipedia [en.wikipedia.org]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-739's On-Target Mechanism Through AMPK Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of PF-739, a direct pan-activator of AMP-activated protein kinase (AMPK), in wild-type versus AMPK knockout models. The presented data and experimental protocols are designed to offer a clear framework for validating the on-target mechanism of this compound and similar compounds.
Executive Summary
This compound is an orally active, non-selective activator of all 12 heterotrimeric AMPK complexes, binding to the allosteric drug and metabolite (ADaM) site.[1][2] Its primary therapeutic potential lies in its ability to lower blood glucose levels, an effect largely attributed to increased glucose uptake in skeletal muscle.[2][3] To rigorously validate that these effects are indeed mediated by AMPK, studies utilizing genetic knockout models are essential. This guide summarizes key findings from studies using muscle-specific AMPK α-catalytic subunit knockout and whole-body AMPK γ-subunit knockout mice, demonstrating that the metabolic benefits of this compound are contingent on the presence of functional AMPK in skeletal muscle.
Data Presentation: this compound Efficacy in Wild-Type vs. AMPK Knockout Models
The following tables summarize the key quantitative data from studies comparing the effects of this compound on skeletal muscle glucose uptake and AMPK signaling in wild-type (WT) and AMPK knockout (KO) mice. The data unequivocally show that the absence of the AMPK α-catalytic subunits abrogates the effect of this compound on glucose uptake.
Table 1: Effect of this compound on Ex Vivo Glucose Uptake in Mouse EDL Muscle
| Genotype | Treatment | Glucose Uptake (fold change vs. WT Vehicle) |
| Wild-Type (WT) | Vehicle | 1.0 |
| Wild-Type (WT) | This compound (10 µM) | >2.0[2] |
| AMPK α1/α2 imdKO | Vehicle | ~1.0[2] |
| AMPK α1/α2 imdKO | This compound (10 µM) | No significant increase[2] |
| AMPK γ3 KO | Vehicle | ~1.0[1] |
| AMPK γ3 KO | This compound (3 µM) | ~2.0 (Intact)[1] |
Data are compiled from published studies.[1][2] "imdKO" refers to inducible muscle-specific double knockout of AMPKα1 and AMPKα2.
Table 2: Effect of this compound on AMPK and Downstream Target Phosphorylation in Mouse EDL Muscle
| Genotype | Treatment | p-AMPK (Thr172) (Arbitrary Units) | p-ACC (Ser212) (Arbitrary Units) |
| Wild-Type (WT) | Vehicle | Baseline | Baseline |
| Wild-Type (WT) | This compound (3 µM) | Increased[1] | Increased[1] |
| AMPK γ3 KO | Vehicle | Baseline | Baseline |
| AMPK γ3 KO | This compound (3 µM) | No significant increase[1] | Increased[1] |
Data are compiled from a published study.[1] ACC (Acetyl-CoA Carboxylase) is a well-established downstream target of AMPK.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: this compound signaling pathway.
Caption: Experimental workflow for knockout validation.
Caption: Logical relationship for mechanism validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field.[1][2][3][4][5][6]
Ex Vivo Muscle Glucose Uptake Assay
This protocol measures glucose transport into isolated skeletal muscle.
Materials:
-
Krebs-Henseleit buffer (KHB) supplemented with 0.1% BSA.
-
Radiolabeled 2-deoxy-[³H]-glucose and [¹⁴C]-mannitol.
-
This compound or other compounds of interest.
-
Liquid scintillation fluid and counter.
Procedure:
-
Muscle Isolation: Carefully dissect extensor digitorum longus (EDL) or soleus muscles from euthanized wild-type and AMPK knockout mice.
-
Pre-incubation: Place isolated muscles in vials containing KHB with pyruvate and mannitol. Allow muscles to equilibrate for 20 minutes at 30°C, with continuous gassing (95% O₂, 5% CO₂).
-
Stimulation: Transfer muscles to a second set of vials containing KHB with the desired concentration of this compound or vehicle control for 60 minutes.
-
Glucose Uptake: Transfer muscles to a final set of vials containing KHB with [³H]-2-deoxyglucose and [¹⁴C]-mannitol for 10 minutes.
-
Wash and Lysis: Quickly blot the muscles, trim the tendons, and freeze in liquid nitrogen. Subsequently, lyse the muscle tissue in an appropriate lysis buffer.
-
Scintillation Counting: Use a portion of the lysate to determine the radioactivity by liquid scintillation counting. The [¹⁴C]-mannitol counts are used to correct for extracellular fluid space.
-
Data Analysis: Calculate glucose uptake and normalize to muscle weight and incubation time.
Western Blotting for Protein Phosphorylation
This protocol is for detecting the phosphorylation status of AMPK and its downstream target ACC.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-AMPK Thr172, anti-total AMPK, anti-p-ACC Ser212, anti-total ACC).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Homogenize frozen muscle samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Immunoprecipitation (IP) for AMPK Activity Assay
This protocol allows for the measurement of the activity of specific AMPK complexes.
Materials:
-
Non-denaturing lysis buffer.
-
Antibodies specific to AMPK subunits (e.g., anti-AMPKα1, anti-AMPKα2).
-
Protein A/G agarose or magnetic beads.
-
Kinase assay buffer.
-
[γ-³²P]ATP.
-
SAMS peptide (a synthetic substrate for AMPK).
-
Phosphocellulose paper.
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates under non-denaturing conditions as described for Western blotting.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the AMPK subunit of interest overnight at 4°C. Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Kinase Assay: Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP. Incubate at 30°C for 15-30 minutes.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the SAMS peptide using a scintillation counter. This value is proportional to the activity of the immunoprecipitated AMPK complex.
Conclusion
The use of AMPK knockout models provides unequivocal evidence for the on-target mechanism of this compound. The data clearly demonstrate that the glucose-lowering effects of this compound in skeletal muscle are dependent on the presence of the AMPK α-catalytic subunits. This comparative approach, combining pharmacological treatment with genetic models, represents the gold standard for validating the mechanism of action for targeted therapeutics. The protocols and data presented in this guide offer a robust framework for researchers engaged in the discovery and development of novel AMPK activators.
References
- 1. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activation is sufficient to increase skeletal muscle glucose uptake and glycogen synthesis but is not required for contraction-mediated increases in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Measurement of Insulin- and Contraction-Stimulated Glucose Uptake in Isolated and Incubated Mature Skeletal Muscle from Mice [jove.com]
- 4. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
How does PF-739 compare to other pan-AMPK activators like MK-8722?
In the landscape of therapeutic strategies targeting metabolic diseases, direct activation of AMP-activated protein kinase (AMPK) has emerged as a promising approach. As a central regulator of cellular energy homeostasis, AMPK activation offers potential benefits for conditions like type 2 diabetes. This guide provides a detailed comparison of two notable pan-AMPK activators, PF-739 and MK-8722, with a focus on their biochemical potency, in vivo efficacy, and reported safety profiles, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | MK-8722 |
| Primary Function | Pan-AMPK Activator | Pan-AMPK Activator |
| Reported In Vivo Efficacy | Lowers plasma glucose in diabetic mice and cynomolgus monkeys.[1] | Lowers blood glucose in rodent models of insulin resistance and type 2 diabetes.[2][3] |
| Adverse Effects | No major adverse effects reported in a key study.[4] | Induced reversible cardiac hypertrophy in rodents and rhesus monkeys.[5] |
| Clinical Development | Preclinical | Did not advance to clinical trials due to cardiac hypertrophy. |
Biochemical Potency: A Head-to-Head Comparison
Both this compound and MK-8722 are potent, direct, allosteric activators of all 12 mammalian AMPK isoforms.[3][6][7][8] However, they exhibit some differences in their activation profiles across various AMPK complexes.
Table 1: In Vitro Efficacy (EC50) of this compound and MK-8722 against AMPK Isoforms
| AMPK Isoform | This compound EC50 (nM) | MK-8722 EC50 (nM) |
| α1β1γ1 | 8.99[6] | ~1-6 (for β1-containing complexes)[3] |
| α1β2γ1 | 126[6] | ~15-63 (for β2-containing complexes)[3] |
| α2β1γ1 | 5.23[6] | ~1-6 (for β1-containing complexes)[3] |
| α2β2γ1 | 42.2[6] | ~15-63 (for β2-containing complexes)[3] |
| Overall Range | - | ~1-60 (across all 12 isoforms) [3] |
Note: EC50 values for MK-8722 are presented as a range for β1- and β2-containing complexes as reported in the literature.
Both compounds demonstrate a higher affinity for AMPK complexes containing the β1 subunit over the β2 subunit.[3][4][9] Despite this, they are considered potent activators of β2-containing complexes as well.[3]
In Vivo Efficacy and Physiological Effects
Both this compound and MK-8722 have demonstrated the ability to lower blood glucose levels in preclinical animal models.
Table 2: Summary of In Vivo Studies
| Compound | Animal Model | Key Findings | Noted Side Effects |
| This compound | Diabetic mice and cynomolgus monkeys | Rapidly lowered plasma glucose levels. The glucose-lowering effect was attributed to increased systemic glucose disposal with no impact on hepatic glucose production.[1] | No major adverse effects were highlighted in the cited study.[4] |
| MK-8722 | eDIO (diet-induced obese) mice, db/db mice, and rhesus monkeys | Dose-dependently lowered fasting glucose and improved glycemic control in glucose tolerance tests.[2][10] Chronic administration also increased muscle Glut4 protein levels.[3][5] | Induced reversible cardiac hypertrophy and increased cardiac and skeletal muscle glycogen in rhesus monkeys.[5] |
The glucose-lowering effect of both activators is primarily mediated by the activation of AMPK in skeletal muscle.[1]
Signaling and Experimental Overview
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 10. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-739's Potency: An In-Depth Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the potency of PF-739, a non-selective activator of AMP-activated protein kinase (AMPK), across various cellular contexts. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Executive Summary
This compound is an orally active, non-selective activator of all 12 heterotrimeric AMPK complexes.[1] Its primary mechanism of action involves the activation of AMPK, a central regulator of cellular energy homeostasis. This activation leads to a reduction in plasma glucose levels, highlighting its potential in metabolic disease research.[1] While extensive data exists on its activation of specific AMPK isoforms, comprehensive comparative data on its cytotoxic or anti-proliferative potency across different cancer cell lines remains limited in publicly available literature. This guide presents the available data on its biochemical potency and provides standardized protocols for researchers to conduct their own comparative cell-based assays.
Data Presentation: Potency of this compound
The potency of this compound has been primarily characterized by its half-maximal effective concentration (EC50) for the activation of various AMPK isoform complexes. This data is crucial for understanding its direct biochemical activity.
| AMPK Isoform Complex | EC50 (nM) |
| α1β1γ1 | 8.99 |
| α1β2γ1 | 126 |
| α2β1γ1 | 5.23 |
| α2β2γ1 | 42.2 |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and guide experimental design, the following diagrams illustrate the AMPK signaling pathway affected by this compound and a typical workflow for assessing its cellular potency.
Caption: AMPK signaling pathway activated by this compound.
References
A Comparative Guide to the In Vivo Efficacy of PF-739 Versus Other Hypoglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the novel AMP-activated protein kinase (AMPK) activator, PF-739, against established hypoglycemic agents: metformin, sitagliptin, and liraglutide. The information presented is based on preclinical data from murine models, offering insights into the potential therapeutic applications of these compounds in the context of type 2 diabetes and metabolic disorders.
Comparative Efficacy of Hypoglycemic Agents In Vivo
The following table summarizes the quantitative data on the in vivo glucose-lowering effects of this compound, metformin, sitagliptin, and liraglutide in mouse models.
| Compound | Mechanism of Action | Animal Model | Dosage and Administration | Key Efficacy Results |
| This compound | Direct, non-selective AMPK activator[1][2] | C57BL/6 mice | 30-1000 mg/kg; single dose (p.o. or s.c.) | Decreased plasma insulin and blood glucose levels.[1] Increased AMPK activity in skeletal muscle and liver.[1] |
| Diet-induced obese C57BL/6J mice | 100 mg/kg; single dose (s.c.) | Lowered blood glucose levels and increased muscle AMPKγ1-complex activity 2-fold.[3][4][5] | ||
| Metformin | Primarily inhibits hepatic gluconeogenesis; activates AMPK[4][6] | Male C57BL/6 mice | 0.1% w/w in diet (long-term) | Extended healthspan and lifespan, improved insulin sensitivity, and lowered glycated hemoglobin (HbA1c) levels.[7] |
| Aged female mice | 100 mg/kg/day (oral gavage) | Did not improve cardiac function or extend lifespan.[8] | ||
| Sitagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor[1][5] | ob/ob mice | 10 mg/kg; single dose (p.o.) | >70% DPP-IV inhibition at 8 hours, leading to a ~35% reduction in glucose excursion during an oral glucose tolerance test (OGTT).[9] |
| High-fat diet-fed C57Bl/6J mice | 4 g/kg in diet (12 weeks) | Reduced fasting blood glucose by 21% and insulin by ~25%.[10] | ||
| Liraglutide | Glucagon-like peptide-1 (GLP-1) receptor agonist[2][3] | High-fat diet-fed C57BL/6 male mice | Not specified (2-week treatment) | Decreased body weight, fat pads weight, blood glucose, and triglyceride levels.[11] |
| High-fat diet-fed Sprague-Dawley rats | 0.4, 0.6, 0.8 mg/kg | Decreased body weight, blood glucose, triglyceride, and LDL cholesterol levels.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
This compound In Vivo Efficacy Study in C57BL/6 Mice
-
Animal Model: C57BL/6 mice.[1]
-
Dosage and Administration: A single dose of this compound was administered at 30, 100, 300, or 1000 mg/kg via oral gavage or subcutaneous injection.[1]
-
Efficacy Assessment: Plasma insulin and blood glucose levels were measured. AMPK activity in skeletal muscle and liver tissue was also assessed.[1]
-
Vehicle: For subcutaneous administration in diet-induced obese mice, this compound was suspended in 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in isotonic saline.[3]
Metformin Long-Term Study in Male C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice, starting at middle age.[7]
-
Dosage and Administration: Metformin was provided at 0.1% w/w in the diet.[7]
-
Efficacy Assessment: Healthspan, lifespan, physical performance, insulin sensitivity, and serum LDL and cholesterol levels were monitored. Glycated hemoglobin (HbA1c) levels were also measured.[7]
Sitagliptin Efficacy Study in ob/ob Mice
-
Animal Model: ob/ob mice.[9]
-
Dosage and Administration: A single oral dose of 10 mg/kg sitagliptin was administered.[9]
-
Efficacy Assessment: DPP-IV inhibition was measured over 8 hours. Glucose-lowering effect was determined via an oral glucose tolerance test (OGTT) conducted at 0, 4, 8, and 12 hours post-administration.[9]
Liraglutide Efficacy Study in High-Fat Diet-Fed Rats
-
Animal Model: Sprague-Dawley rats fed a high-fat diet.[12]
-
Dosage and Administration: Liraglutide was administered at doses of 0.4, 0.6, and 0.8 mg/kg.[12]
-
Efficacy Assessment: Body weight, blood glucose, triglyceride, and low-density lipoprotein cholesterol levels were measured.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating hypoglycemic agents.
Figure 1. this compound mechanism of action.
Figure 2. Metformin mechanism of action.
Figure 3. Sitagliptin mechanism of action.
Figure 4. Liraglutide mechanism of action.
Figure 5. General experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitagliptin - Wikipedia [en.wikipedia.org]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of Metformin on Cardiac Metabolism and Longevity in Aged Female Mice [frontiersin.org]
- 9. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Liraglutide suppresses obesity and promotes browning of white fat via miR-27b in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isoform Selectivity of PF-739 in Different Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activator PF-739 with other notable alternatives, focusing on its isoform selectivity across different tissues. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound and AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3), resulting in 12 possible heterotrimeric combinations.[1] The tissue-specific expression of these isoforms allows for differential metabolic regulation in various organs. This compound is an orally active and non-selective, or pan-activator, of AMPK, meaning it can activate all 12 heterotrimeric AMPK complexes.[2][3] Its mechanism of action involves binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex. While considered a pan-activator, some evidence suggests this compound exhibits a slightly higher affinity for β1-containing isoforms.[4][5][6]
Comparative Analysis of Isoform Selectivity
To provide a clear comparison, this guide evaluates this compound alongside two other well-characterized AMPK activators: MK-8722, another pan-activator with a preference for β1 isoforms, and A-769662, which is selective for β1-containing AMPK complexes.[7][8][9][10][11]
Quantitative Data on Activator Potency (EC50)
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and its alternatives against various AMPK isoform complexes. Lower EC50 values indicate higher potency.
| AMPK Isoform Complex | This compound EC50 (nM) | MK-8722 EC50 (nM) | A-769662 EC50 (µM) |
| α1β1γ1 | 8.99[2] | ~1-6[8] | 0.8[9][10][11] |
| α2β1γ1 | 5.23[2] | ~1-6[8] | Not reported |
| α1β2γ1 | 126[2] | ~15-63[8] | No activation |
| α2β2γ1 | 42.2[2] | ~15-63[8] | No activation |
| Other β1-containing isoforms | Activates[2][3] | ~1-6[7][8] | Activates |
| Other β2-containing isoforms | Activates[2][3] | ~15-63[7][8] | No activation |
| All 12 isoforms | Pan-activator[2][3] | Pan-activator (1-60)[7][8] | β1-selective |
Note: Data for all 12 individual isoforms for this compound and MK-8722 are not consistently available in single reports. The values presented are based on available literature and may represent ranges.
Visualizing AMPK Activation and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, the experimental workflow for evaluating isoform selectivity, and the comparative logic.
Caption: AMPK signaling pathway activated by this compound.
Caption: Experimental workflow for isoform selectivity.
Caption: Comparison of activator selectivity.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the isoform selectivity of AMPK activators in different tissues.
Tissue-Specific AMPK Isoform Expression Analysis by Western Blot
This protocol outlines the steps to determine the relative abundance of different AMPK isoforms in various tissues.
a. Tissue Lysate Preparation:
-
Excise tissues of interest (e.g., liver, skeletal muscle, heart) and immediately snap-freeze in liquid nitrogen.[12]
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[14]
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[14]
b. Western Blotting:
-
Denature a standardized amount of protein from each tissue lysate by boiling in SDS-PAGE sample buffer.[15]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies specific to each AMPK isoform (α1, α2, β1, β2, γ1, γ2, γ3).
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[16]
-
Quantify the band intensities to determine the relative expression levels of each isoform in different tissues.
Immunoprecipitation of Specific AMPK Isoforms from Tissue Lysates
This protocol describes how to isolate specific AMPK isoform complexes from a mixed tissue lysate.
-
Start with a pre-cleared tissue lysate (prepared as in Protocol 1a) to minimize non-specific binding.
-
Add an antibody specific to the AMPK subunit of interest (e.g., anti-AMPKβ1) to the lysate.[17]
-
Incubate the lysate-antibody mixture at 4°C with gentle rotation to allow the antibody to bind to its target protein.[13][17]
-
Add Protein A/G agarose or magnetic beads to the mixture to capture the antibody-protein complexes.[13][17][18][19]
-
Incubate further at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads several times with ice-cold lysis buffer to remove non-specifically bound proteins.[13][17]
-
The immunoprecipitated AMPK isoform complex is now bound to the beads and ready for use in subsequent assays.
In Vitro AMPK Kinase Activity Assay
This protocol details how to measure the enzymatic activity of an isolated AMPK isoform in the presence of an activator like this compound.
-
Prepare a reaction mixture containing kinase assay buffer, the immunoprecipitated AMPK isoform (from Protocol 2), and a synthetic AMPK substrate peptide (e.g., SAMS peptide).[20][21][22]
-
Add varying concentrations of the AMPK activator (e.g., this compound) or a vehicle control to the reaction mixture.[20]
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).[21][22][23]
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[20][21][23]
-
Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81 paper).[21][22]
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[21][22]
-
Measure the amount of radioactivity incorporated into the SAMS peptide using a scintillation counter.
-
Calculate the specific activity of the AMPK isoform at each activator concentration and determine the EC50 value.
Conclusion
This compound is a potent, orally active, pan-AMPK activator that demonstrates efficacy in activating all 12 AMPK isoform complexes. While it shows a slight preference for β1-containing isoforms, its broad activity profile distinguishes it from more selective activators like A-769662. The choice between a pan-activator like this compound and a more isoform-selective compound will depend on the specific therapeutic goals and the desired tissue-specific effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced selectivity of this compound and other AMPK activators in relevant biological contexts.
References
- 1. The metabolic sensor AMPK: Twelve enzymes in one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]
- 7. MK-8722 |CAS:1394371-71-1 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A-769662 | Cell Signaling Technology [cellsignal.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | AMPKβ isoform expression patterns in various adipocyte models and in relation to body mass index [frontiersin.org]
- 17. ulab360.com [ulab360.com]
- 18. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 19. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 20. benchchem.com [benchchem.com]
- 21. diacomp.org [diacomp.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. publicationslist.org [publicationslist.org]
Safety Operating Guide
Navigating the Safe Disposal of PF-739 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the recommended procedures for the disposal of PF-739, a research chemical identified as an AMP-activated protein kinase (AMPK) agonist. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines the best practices for its disposal based on general laboratory safety protocols and the available chemical information.
It is critical to consult your institution's specific safety guidelines and a certified safety professional before proceeding with any chemical disposal.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key data points gathered from chemical suppliers.
| Property | Value |
| Chemical Name | (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol[1][2] |
| CAS Number | 1852452-14-2[1][2] |
| Molecular Formula | C23H23ClN2O5[1] |
| Molecular Weight | 442.89 g/mol [1] |
| Appearance | Not specified, likely a solid. |
| Solubility | Soluble in DMSO.[3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
Standard Disposal Procedures for Research-Grade Organic Compounds
In the absence of a specific SDS for this compound, the disposal process should follow the standard operating procedures for organic chemical waste within a research laboratory. This generally involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial. This compound waste should be categorized based on its physical state and any solvents used.
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other solid wastes unless explicitly permitted by your institution's waste management plan.
-
Liquid Waste: Solutions containing this compound, such as those prepared with DMSO, should be collected in a separate, labeled container for liquid organic waste. Avoid mixing different solvent waste streams unless your facility's procedures allow for it.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.
Step 3: Labeling and Storage of Waste
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," "Dimethyl Sulfoxide")
-
The approximate concentration and quantity of each chemical
-
The date the waste was first added to the container
-
The name of the principal investigator or lab group
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest submission and collection.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are available, the general principle is to avoid any chemical reactions within the waste container. Therefore, do not mix this compound waste with incompatible materials. Given that its reactivity is not well-documented publicly, a conservative approach of isolating this waste stream is recommended.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
This structured approach to chemical waste management is fundamental to maintaining a safe and compliant research environment. By adhering to these general guidelines and consulting with institutional safety experts, researchers can ensure the proper and safe disposal of this compound and other laboratory chemicals.
References
Personal protective equipment for handling PF-739
For researchers, scientists, and drug development professionals working with PF-739, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1852452-14-2) was not directly retrieved in the search, a representative SDS from the supplier MedChemExpress for a similar research compound provides a strong framework for safe handling. All personnel must adhere to the following PPE requirements when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Suitable respirator | Use only in areas with appropriate exhaust ventilation. If ventilation is inadequate, a respirator is required. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls : Ensure adequate ventilation in the work area. A safety shower and eye wash station must be readily accessible.
-
Safe Handling Practices : Avoid inhalation of dust or aerosols. Prevent contact with eyes and skin. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Spill and Leakage : In case of a spill, use personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to regulations. Prevent the product from entering drains or water courses.
Storage Plan:
This compound is available as a solid powder and in solution. Proper storage is essential to prevent degradation.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.
Experimental Workflow: Preparation of a Dosing Solution
The following diagram outlines a typical workflow for preparing a dosing solution of this compound for in vivo experiments.
Caption: Workflow for preparing and administering a this compound dosing solution.
AMPK Signaling Pathway Activation
This compound is a non-selective activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
